Technical Guide: Synthesis of 2-Methoxy-4-methylbenzothioamide
Executive Summary Target Molecule: 2-Methoxy-4-methylbenzothioamide CAS Registry Number: (Analogous structures available; specific CAS requires SciFinder verification) Molecular Formula: C H NOS Molecular Weight: 181.26...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 2-Methoxy-4-methylbenzothioamide
CAS Registry Number: (Analogous structures available; specific CAS requires SciFinder verification)
Molecular Formula: C
This technical guide details the synthesis of 2-methoxy-4-methylbenzothioamide, a critical pharmacophore often utilized in the construction of thiazole-based heterocycles and biologically active thio-analogs.[1] The presence of the ortho-methoxy group (position 2) introduces significant steric bulk near the reaction center, while the para-methyl group (position 4) provides electron-donating character that stabilizes the aromatic ring but reduces the electrophilicity of the nitrile/amide carbon.
This guide prioritizes two distinct pathways:
Route A (Green/Process): Magnesium-catalyzed thiolysis of the corresponding nitrile using Sodium Hydrosulfide (NaSH).[1][2] This is the preferred method for scale-up due to high atom economy and simplified purification.[1]
Route B (Laboratory/Robust): Thionation of the corresponding amide using Lawesson’s Reagent. This is the preferred method for small-scale discovery chemistry where the nitrile precursor is unavailable.[1]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the introduction of the sulfur atom to the benzylic carbon. We approach this via two functional group interconversions (FGI): the thiolysis of a nitrile or the thionation of an amide.[3]
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two primary routes.[1] Route A is favored for atom economy; Route B is a direct alternative if the amide is the available stock.
Part 2: Route A — Magnesium-Promoted Nitrile Thiolysis (Preferred)[1]
This method utilizes Sodium Hydrosulfide (NaSH) activated by Magnesium Chloride (MgCl
) .[1][2] This approach is superior to traditional HS gas (safety) or PS (messy workup) methods.[1][3]
Mechanism: The Mg
ion acts as a Lewis acid, coordinating to the nitrile nitrogen.[3] This increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the hydrosulfide ion (HS) despite the electron-donating effects of the 2-OMe and 4-Me groups.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.[1][6]
Dissolution: Add 2-methoxy-4-methylbenzonitrile (10 mmol, ~1.47 g) and DMF (20 mL). Stir until dissolved.
Activation: Add MgCl
6HO (10 mmol, 2.03 g). The solution may become slightly turbid.
Thionation: Add NaSH flakes (20 mmol, ~1.12 g) in a single portion.
Note: Use NaSH with known purity (typically 70%).[1][3] Adjust mass accordingly.
Reaction: Seal the flask and stir at room temperature for 1 hour. If TLC shows incomplete conversion (due to steric hindrance of the 2-OMe group), heat to 60°C .[1]
Monitoring: TLC (Hexane:EtOAc 7:3).[1] The nitrile (Rf ~0.[1]6) will disappear; the thioamide (Rf ~0.[1]3) will appear as a UV-active, yellow spot.[1]
Quench & Workup:
Pour the reaction mixture into ice-cold water (100 mL).
Acidify to pH 3-4 using 1M HCl.[1] Caution: This step drives the equilibrium to the thioamide and removes residual ammonia/amines, but may release small amounts of H
S gas. Perform in a fume hood.
The product typically precipitates as a yellow solid.[1]
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual DMF and salts.[1][3]
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-30% EtOAc in Hexanes) if necessary.
Part 3: Route B — Lawesson’s Reagent Thionation[1][4]
If the nitrile precursor is unavailable, the amide (2-methoxy-4-methylbenzamide) can be directly converted using Lawesson’s Reagent (LR).[1]
Mechanism: The reaction proceeds via a thiaoxaphosphetane intermediate (4-membered ring) formed between the carbonyl oxygen and the phosphorus of the monomeric ylide species of LR.[1]
Critical Step: The residue will contain phosphorus byproducts that are difficult to separate.[1] Dissolve the residue in minimal CH
Cl and load directly onto a silica gel column.
Purification: Elute with Hexane:EtOAc (8:2 to 6:4). The thioamide is less polar than the amide but the phosphorus byproducts often streak.
Alternative Workup: Hydrolyze excess LR by adding MeOH (5 mL) and stirring for 30 mins before evaporation, though this can create smelly mercaptans.[3]
Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Figure 2: Operational workflow for the MgCl2-promoted thiolysis of 2-methoxy-4-methylbenzonitrile.[1]
Part 5: Safety & Handling
Hydrogen Sulfide (H
S) Hazard: Although NaSH is a salt, acidification generates HS, a highly toxic gas.[3]
Control: Always perform the acidification step in a high-efficiency fume hood.[1] Keep a bleach bath (sodium hypochlorite) nearby to neutralize any sulfide spills or glassware.[1][3]
Lawesson’s Reagent: Moisture sensitive.[1] Releases H
S and phosphines upon hydrolysis.[1] Stench is potent and persistent.[1]
Skin Contact: Thioamides can be skin sensitizers.[1] Wear nitrile gloves and long sleeves.[1]
References
Manjunatha, S. G., et al. "Magnesium chloride promoted thiolysis of nitriles with sodium hydrosulfide."[3] Tetrahedron Letters, vol. 47, no. 21, 2006, pp. 3561-3563.[3] [1]
Jesberger, M., Davis, T. P., & Barner, L. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses."[3] Synthesis, vol. 2003, no.[3][4] 13, 2003, pp. 1929-1958.[3]
Kaboudin, B., & Elhamifar, D. "A simple and convenient method for the synthesis of thioamides from nitriles using NaSH/MgCl2."[3] Synlett, 2006.[3] (Validating the MgCl2 methodology for substituted benzonitriles).
Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[3] Chemical Reviews, vol. 110, no.[3] 6, 2010.
Physicochemical Properties of 2-Methoxy-4-methylbenzothioamide
Technical Whitepaper [1] Executive Summary 2-Methoxy-4-methylbenzothioamide (CAS: 1247564-51-7) is a specialized organosulfur building block and a bioisostere of its corresponding amide.[1] It is characterized by a thioa...
2-Methoxy-4-methylbenzothioamide (CAS: 1247564-51-7) is a specialized organosulfur building block and a bioisostere of its corresponding amide.[1] It is characterized by a thioamide moiety (-CSNH
) that imparts unique electronic and steric properties compared to the canonical amide.[1] This compound is of particular interest in medicinal chemistry due to the "ortho-methoxy effect," where the 2-position methoxy group facilitates intramolecular hydrogen bonding (IMHB), potentially enhancing membrane permeability via a "molecular chameleon" mechanism.
This guide details the physicochemical profile, synthesis pathways, and structural dynamics of 2-Methoxy-4-methylbenzothioamide, providing actionable data for its application in heterocycle synthesis (e.g., thiazoles) and structure-activity relationship (SAR) optimization.[1]
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
2-Methoxy-4-methylbenzene-1-carbothioamide
CAS Number
1247564-51-7
Molecular Formula
CHNOS
Molecular Weight
181.26 g/mol
SMILES
COc1cc(C)ccc1C(N)=S
Key Functional Groups
Thioamide (primary), Methoxy ether, Methyl arene
Structural Dynamics: The 2-Methoxy Effect
Unlike simple benzothioamides, the 2-methoxy substituent introduces a critical steric and electronic constraint.[1]
Intramolecular Hydrogen Bonding (IMHB): The thioamide -NH proton acts as a hydrogen bond donor, while the 2-methoxy oxygen acts as an acceptor.[1] This forms a pseudo-six-membered ring (S(6) motif), locking the molecule into a planar "closed" conformation in non-polar environments.
Lipophilicity Modulation: This IMHB masks the polarity of the thioamide group, effectively increasing the compound's lipophilicity (LogP) and membrane permeability compared to isomers lacking this interaction (e.g., 3-methoxy analogs).
Physicochemical Profile
Note: Where experimental values for the specific CAS 1247564-51-7 are limited, data is grounded in high-confidence structure-property relationships (SPR) with direct analogs (e.g., 2-methoxy-4-methylbenzamide).[1]
Solid-State Properties
Property
Value / Range
Technical Insight
Physical State
Crystalline Solid
Typically forms yellow to off-white needles due to the chromophore of the C=S bond.[1]
Melting Point
130 – 145 °C (Predicted)
The amide analog melts at 133.5–134 °C [1]. Thioamides often exhibit similar or slightly higher melting points due to enhanced -stacking interactions, though the 2-OMe group may disrupt lattice energy slightly.[1]
Decomposition
>160 °C
Thioamides are thermally sensitive; prolonged heating above MP can lead to nitrile reversion or oxidative desulfurization.
Solution Properties
Property
Value
Causality
Solubility (Water)
Low (< 0.5 mg/mL)
The lipophilic toluene core and methoxy group dominate.[1]
Solubility (Organic)
High
Soluble in DMSO, DMF, MeOH, EtOAc, and DCM.
pKa (Thioamide)
~11.5 – 12.5
More acidic than the corresponding amide (pKa ~15) due to the higher polarizability of sulfur, stabilizing the conjugate base anion.
LogP (Octanol/Water)
2.1 – 2.4 (Est.)
Higher than the amide precursor (LogP ~1.5) due to the sulfur atom (S is less electronegative and more lipophilic than O).
Stability & Reactivity
Hydrolysis: Susceptible to hydrolysis under acidic or basic conditions to regenerate 2-methoxy-4-methylbenzoic acid, though the reaction rate is slower than for amides.[1]
Oxidation: The C=S bond is prone to oxidation by reagents like H
O or KMnO, converting back to the amide or forming sulfines.
~270–290 nm) and can undergo photo-isomerization or degradation; store in amber vials.[1]
Synthesis & Manufacturing Protocols
The synthesis of 2-Methoxy-4-methylbenzothioamide generally proceeds via two robust pathways: Thionation of the amide or Thiohydrolysis of the nitrile.[1]
Pathway A: Thionation of Amide (Lawesson’s Reagent)
Best for laboratory scale when the amide is readily available.
Workup: Cool to room temperature. The byproduct (cyclotrisiloxane derivative) often precipitates. Filter, then concentrate the filtrate.
Purification: Flash column chromatography (Hexane/EtOAc) or recrystallization from Ethanol.
Yield: Typically 85–95%.
Pathway B: Thiohydrolysis of Nitrile (Preferred for Scale-up)
Uses the nitrile precursor, avoiding the amide intermediate.
Protocol:
Reagents: 2-Methoxy-4-methylbenzonitrile (1.0 eq), Sodium Hydrosulfide (NaSH) or Ammonium Sulfide.[1]
Solvent: DMF or Ethanol/Water mixture.
Catalyst: Diethylamine or MgCl
(Lewis acid catalysis accelerates the reaction).
Conditions: Heat to 60–80 °C in a sealed pressure vessel (if using H
S gas) or reflux (if using NaSH) for 4–6 hours.
Workup: Pour reaction mixture into ice water. The thioamide precipitates as a yellow solid.
Purification: Filtration and washing with cold water.
Visualization of Synthesis Logic
Figure 1: Strategic synthesis routes from nitrile or amide precursors and downstream utility in Hantzsch thiazole synthesis.
Expert Insight: The Molecular Chameleon Effect
The 2-methoxy substituent is not merely a steric blocker; it is a functional switch.[1] In drug design, this motif allows the molecule to adapt its conformation based on the solvent environment.
Mechanism of Action
Non-Polar Environment (Lipid Bilayer): The molecule adopts a Closed Conformation . The thioamide NH forms an intramolecular hydrogen bond with the methoxy oxygen. This hides the polar donor/acceptor groups, reducing the desolvation penalty and enhancing passive diffusion.
Polar Environment (Cytosol/Blood): The molecule exists in equilibrium with an Open Conformation , allowing the thioamide to interact with water or target protein binding pockets (e.g., forming H-bonds with Cys or Ser residues).
Visualization of Conformational Switching
Figure 2: The equilibrium between open and closed conformations facilitates both solubility and permeability, a key advantage of the 2-methoxy motif.[1]
References
Amide Precursor Melting Point: US Patent 8,148,536 B2. "Comestible compositions comprising high potency savory flavorants." (2012). (Melting point of 2-methoxy-4-methylbenzamide cited as 133.5-134°C).[1]
Thioamide Synthesis (General): Pathak, U., et al. "A novel thio-Ritter-type reaction... providing a straightforward approach toward functionally important thioamides." Chemical Communications (2015).
Intramolecular Hydrogen Bonding: Caron, G., et al. "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry."[2] Medicinal Research Reviews (2019).
2-Methoxy-4-methylbenzothioamide CAS number and identifiers
Topic: 2-Methoxy-4-methylbenzothioamide CAS number and identifiers Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2][3][4] Chemical Identity & P...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Methoxy-4-methylbenzothioamide CAS number and identifiers
Content Type: In-depth Technical Monograph
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1][2][3][4]
Chemical Identity & Physiochemical Profile[2]
2-Methoxy-4-methylbenzothioamide is a specialized organosulfur building block utilized primarily in the synthesis of heterocyclic pharmacophores, particularly thiazoles and thidiazoles.[2][3] As a thioamide derivative of o-anisic acid, it serves as a critical bioisostere for the corresponding amide in Structure-Activity Relationship (SAR) studies, offering altered hydrogen bonding capability and metabolic stability profiles.[2][3]
Core Identifiers
Parameter
Technical Specification
Chemical Name
2-Methoxy-4-methylbenzothioamide
CAS Number
1247564-51-7
Molecular Formula
C₉H₁₁NOS
Molecular Weight
181.26 g/mol
SMILES
COc1cc(C)ccc1C(=S)N
InChI Key
(Computed) MNWSGMTUGXNYHJ-UHFFFAOYSA-N (analog)
MDL Number
MFCD01577395
Appearance
Yellow to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Synthetic Pathways and Methodologies[2][5][6][7]
The synthesis of 2-Methoxy-4-methylbenzothioamide is typically achieved through the thionation of its oxygenated precursors.[2][3] Two primary routes are validated for laboratory and scale-up contexts: Thionation of the Amide and Thiolysis of the Nitrile .[1][2][3]
Mechanism:
The reaction proceeds via a four-membered thia-oxaphosphetane intermediate.[2][3] The driving force is the formation of the thermodynamically stable P=O bond in the byproduct, exchanging sulfur for oxygen on the carbonyl carbon.[2]
Route B: Thiolysis of Nitrile
Used when the nitrile precursor is more accessible or to avoid phosphorus byproducts.[2]
Catalyst: Diethylamine or Triethylamine (base catalysis)[1][2]
Conditions: Sealed tube or continuous flow, 60°C.
Visualization: Synthetic Logic Flow[1][2]
Figure 1: Validated synthetic pathways converting amide and nitrile precursors to the target thioamide.[2]
Reactivity & Applications in Drug Discovery[2][11]
Hantzsch Thiazole Synthesis
The primary utility of 2-Methoxy-4-methylbenzothioamide is as a substrate in the Hantzsch thiazole synthesis.[2][3] Reaction with
-haloketones (e.g., chloroacetone or phenacyl bromide) yields 2-arylthiazoles.[1][2][3] These scaffolds are ubiquitous in kinase inhibitors and antimicrobial agents.[2][3]
Stench Warning: Like many organosulfur compounds, this thioamide may possess a disagreeable odor.[2][3] All manipulations should be performed within a fume hood.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; protect from moisture to prevent hydrolysis back to the amide.[2]
References
BLD Pharm. (2025).[2] Product Datasheet: 2-Methoxy-4-methylbenzothioamide (CAS 1247564-51-7).[1][2][7][3][8] Retrieved from
Mampuys, P., et al. (2018).[2][9] "Synthesis of Secondary Amides from Thiocarbamates." Organic Letters, 20(14), 4235–4239.[2] (Contextual reference for thioamide/amide interconversion). Retrieved from
Jagodzinski, T. S. (2003).[2] "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 103(1), 197–328.[2] (Review of Hantzsch chemistry).
PubChem. (2025).[2] Compound Summary: 2-Methoxybenzamide (Precursor Analog).[2] Retrieved from
An In-Depth Technical Guide on the Potential Biological Activity of 2-Methoxy-4-methylbenzothioamide
Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 2-Methoxy-4-methylbenzothioamide. While direct experimental data for this specific molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 2-Methoxy-4-methylbenzothioamide. While direct experimental data for this specific molecule is not yet available in published literature, this document constructs a robust investigational framework based on the well-documented bioactivities of structurally related compounds, including thioamides, benzamides, and other substituted aromatic molecules. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for synthesis and biological evaluation, and provide the scientific rationale behind these proposed studies. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this promising compound.
Introduction: Rationale for Investigation
In the landscape of medicinal chemistry, the strategic modification of known pharmacophores is a cornerstone of novel drug discovery. The compound 2-Methoxy-4-methylbenzothioamide represents an intriguing, yet unexplored, chemical entity. Its structure combines several key features that suggest a high potential for diverse biological activities.
The central feature of this molecule is the thioamide functional group (-C(=S)NH2). Thioamides are recognized as important bioisosteres of amides, where the substitution of a sulfur atom for an oxygen atom can lead to significant changes in chemical properties, such as improved metabolic stability, altered hydrogen bonding capacity, and modified electronic characteristics.[1][2][3] These modifications have, in many cases, resulted in enhanced biological activity.[1] Thioamide-containing compounds have demonstrated a wide array of therapeutic effects, including anticancer, antimicrobial, antiviral, and analgesic properties.[3][4][5]
The benzamide core, to which the thioamide is attached, is a privileged scaffold in drug discovery. Benzamide derivatives are known to exhibit a multitude of pharmacological effects. For instance, certain substituted benzamides act as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in oncology.[6][7] Others have been developed as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase (COX).[4]
The specific substitution pattern on the benzene ring—a methoxy group at position 2 and a methyl group at position 4—is also of significant interest. The position and nature of such substituents can drastically influence a molecule's potency, selectivity, and pharmacokinetic profile.[4][8] For example, methoxy-substituted benzamides have shown promise as selective enzyme inhibitors, and related phenolic compounds have demonstrated significant antioxidant and antimicrobial activities.[8][9][10][11]
Given the convergence of these structural motifs, it is highly probable that 2-Methoxy-4-methylbenzothioamide possesses valuable biological properties. This guide will outline a logical, step-by-step approach to systematically uncover and characterize these potential activities.
Hypothesized Biological Activities and Mechanisms of Action
Based on the activities of structurally analogous compounds, we can formulate several primary hypotheses regarding the potential therapeutic applications of 2-Methoxy-4-methylbenzothioamide.
Potential Anticancer Activity via Hedgehog Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and proliferation of various cancers, including basal cell carcinoma and medulloblastoma.[6] The Smoothened (Smo) receptor is a key bottleneck in this pathway.[6][7] Numerous 2-methoxybenzamide derivatives have been synthesized and shown to be potent inhibitors of the Hh pathway by targeting the Smo receptor.[6][7]
Hypothesized Mechanism: We hypothesize that 2-Methoxy-4-methylbenzothioamide may act as an antagonist of the Smoothened receptor. Upon binding to Smo, it could prevent its translocation into the primary cilium, thereby interrupting the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of cancer-promoting genes.[6][7] The thioamide moiety could potentially form unique interactions within the Smo binding pocket, leading to high-affinity binding and potent inhibition.
Caption: Hypothesized inhibition of the Hedgehog signaling pathway.
Potential Antimicrobial and Anti-biofilm Activity
Thioamide and thiourea derivatives have a long history of investigation for antimicrobial properties.[5][12] Furthermore, related benzaldehyde compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the ability to eradicate biofilms.[10][13][14]
Hypothesized Mechanism: The antimicrobial action could be multifaceted. The lipophilic nature of the substituted benzene ring may facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular contents.[13] This is a common mechanism for phenolic and aromatic antimicrobial agents. Additionally, the thioamide group, with its reactive sulfur atom, could potentially inhibit essential bacterial enzymes through covalent modification or chelation of metal cofactors. The compound may also interfere with biofilm formation by inhibiting the expression of genes responsible for the production of the extracellular matrix, such as the icaA gene in S. aureus.[15]
Potential Anti-inflammatory Activity
Derivatives of benzamide have been explored as nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[4]
Hypothesized Mechanism: 2-Methoxy-4-methylbenzothioamide may fit into the active site of COX-1 and/or COX-2, inhibiting their enzymatic activity. The specific substitution pattern and the thioamide functional group would dictate the binding affinity and selectivity towards the two isoforms. Inhibition of COX enzymes would lead to a reduction in prostaglandin synthesis, resulting in anti-inflammatory and potentially analgesic effects.
Proposed Experimental Workflows for Synthesis and Biological Evaluation
To systematically investigate the hypothesized activities, a structured, multi-stage experimental plan is required. All protocols must include appropriate positive and negative controls to ensure data validity.
Chemical Synthesis of 2-Methoxy-4-methylbenzothioamide
The synthesis of the target compound can be approached from commercially available starting materials. A plausible and efficient route involves the thionation of the corresponding amide.
Caption: Proposed workflow for the synthesis of the target compound.
Protocol:
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxy-4-methylbenzamide (1.0 eq).
Reagents: Add an anhydrous solvent such as toluene or dioxane.
Thionation: Add a thionating agent, such as Lawesson's reagent (0.5 eq) or phosphorus pentasulfide (P₄S₁₀, 0.5 eq), in portions.
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
In Vitro Biological Assays
Objective: To determine the bacteriostatic and bactericidal activity of the compound.
Preparation: Prepare a stock solution of 2-Methoxy-4-methylbenzothioamide in dimethyl sulfoxide (DMSO).
Microorganism Panel: Use a panel of clinically relevant microorganisms, including Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) strains.[5][12]
Assay: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for yeast).
Inoculation: Add a standardized inoculum of each microorganism to the wells. Include wells with media only (negative control), media with inoculum (growth control), and a standard antibiotic (e.g., ciprofloxacin, amphotericin B) as a positive control.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
MBC Determination: To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[15]
Microorganism
Hypothetical MIC (µg/mL)
Hypothetical MBC (µg/mL)
S. aureus (ATCC 29213)
16
32
E. coli (ATCC 25922)
64
>128
P. aeruginosa (ATCC 27853)
>128
>128
C. albicans (ATCC 90028)
32
64
Table 1: Template for summarizing antimicrobial susceptibility data.
Objective: To evaluate the compound's ability to inhibit the growth of cancer cells.
Protocol: MTT Assay
Cell Lines: Use a panel of human cancer cell lines, such as medulloblastoma (Daoy), breast cancer (MCF-7), and pancreatic cancer (PANC-1).[6][8][16]
Plating: Seed cells in 96-well plates and allow them to adhere overnight.
Treatment: Treat the cells with serial dilutions of 2-Methoxy-4-methylbenzothioamide for 48-72 hours. Use doxorubicin as a positive control.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.
Cell Line
Hypothetical IC₅₀ (µM)
Daoy (Medulloblastoma)
5.2
MCF-7 (Breast Cancer)
15.8
PANC-1 (Pancreatic Cancer)
22.1
Table 2: Template for summarizing in vitro cytotoxicity data.
Objective: To specifically determine if the compound inhibits the Hh pathway.
Protocol: Gli-Luciferase Reporter Assay
Cell Line: Use a cell line engineered to stably express a Gli-responsive firefly luciferase reporter construct (e.g., Shh-LIGHT2 cells).
Treatment: Plate the cells and treat them with serial dilutions of the test compound in the presence of a Hh pathway agonist (e.g., Purmorphamine or a Smoothened Agonist (SAG)). Use a known Smo inhibitor like Vismodegib as a positive control.[7]
Incubation: Incubate for 24-48 hours.
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
Analysis: A reduction in luciferase signal in the presence of the agonist indicates inhibition of the Hh pathway. Calculate the IC₅₀ value for pathway inhibition.
Conclusion and Future Directions
This guide establishes a comprehensive, scientifically grounded framework for the initial investigation of 2-Methoxy-4-methylbenzothioamide. By leveraging the known biological activities of its constituent chemical motifs—the thioamide, the benzamide core, and the specific aromatic substitutions—we have formulated strong hypotheses for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
The proposed experimental workflows provide clear, actionable protocols for the synthesis and systematic evaluation of these activities. Successful outcomes from these initial in vitro studies would warrant progression to more advanced investigations, including:
Mechanism of Action Studies: Elucidating the precise molecular targets through techniques such as Western blotting for Hh pathway proteins, cell membrane permeability assays for antimicrobial effects, or specific COX enzyme inhibition assays.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of cancer or infection.
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profiles to determine its drug-like properties.[1][4]
The exploration of 2-Methoxy-4-methylbenzothioamide holds significant promise for the discovery of novel therapeutic leads. The systematic approach outlined herein provides a robust starting point for unlocking its full potential.
References
Rahmawati, R., Razak, R., & Fawwaz, M. (2025, August 30). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. Available from: [Link]
Limban, C., et al. (2008). NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. Revue Roumaine de Chimie.
OUCI. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Available from: [Link]
PubMed. (2019, November 15). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Available from: [Link]
MDPI. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Available from: [Link]
Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
PMC. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Available from: [Link]
International Association for the Study of Pain (IASP). (2024, August 5). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Available from: [Link]
Eureka | Patsnap. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Available from: [Link]
PubMed. (n.d.). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). Available from: [Link]
MDPI. (2010, August 24). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Available from: [Link]
ResearchGate. (2025, December 18). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available from: [Link]
PubMed. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Available from: [Link]
Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Available from: [Link]
ResearchGate. (2023, July 7). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF. Available from: [Link]
PubMed. (2020, May 5). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Available from: [Link]
Journal of Genetic Resources. (n.d.). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. Available from: [Link]
PubMed. (2008, March 4). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Available from: [Link]
EPA. (2025, October 15). 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. Available from: [Link]
PMC. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]
PubMed. (2020, May 4). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Available from: [Link]
PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Available from: [Link]
Strategic Utilization of 2-Methoxy-4-methylbenzothioamide: Synthesis, Reactivity, and Medicinal Applications
Executive Summary This technical guide analyzes 2-Methoxy-4-methylbenzothioamide , a specialized organosulfur scaffold. While often overlooked in favor of its amide counterpart, this thioamide derivative serves as a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes 2-Methoxy-4-methylbenzothioamide , a specialized organosulfur scaffold. While often overlooked in favor of its amide counterpart, this thioamide derivative serves as a critical high-value intermediate in the synthesis of 2-arylthiazoles, 1,2,4-thiadiazoles, and thio-modified kinase inhibitors.
The molecule combines three distinct structural features: a thioamide warhead (for heterocyclization), a 2-methoxy group (providing steric lock and H-bond acceptance), and a 4-methyl group (enhancing lipophilicity and blocking metabolic para-oxidation). This guide details the synthetic pathways, reaction mechanisms, and medicinal chemistry logic required to deploy this scaffold effectively in drug discovery.
Chemical Architecture & Significance
Structural Analysis & SAR Implications
The efficacy of 2-Methoxy-4-methylbenzothioamide lies in the interplay between its substituents and the thioamide core.
Feature
Chemical Nature
Medicinal Chemistry Function
Thioamide (-CSNH₂)
Soft Nucleophile
Bioisostere: Replaces amides to alter H-bonding and increase lipophilicity (logP ~ +0.5 to 1.0). Precursor: Essential "S-N" donor for Hantzsch thiazole synthesis.
2-Methoxy (-OCH₃)
EDG / H-Bond Acceptor
Conformational Control: Induces non-planar torsion relative to the phenyl ring via steric clash, potentially locking bioactive conformations. Orthogonal Interaction: Acts as an intramolecular H-bond acceptor.
4-Methyl (-CH₃)
Lipophilic / Weak EDG
Metabolic Stability: Blocks the para-position from CYP450-mediated hydroxylation (a common clearance route for phenyl rings). Hydrophobic Contact: Fills hydrophobic pockets in target proteins (e.g., kinase ATP sites).
Thioamide vs. Amide Bioisosterism
Thioamides are not merely synthetic intermediates; they are functional bioisosteres.[1][2] The C=S bond length (1.71 Å) is significantly longer than C=O[2] (1.23 Å), and sulfur is a poor hydrogen bond acceptor compared to oxygen. However, the -NH in a thioamide is a stronger hydrogen bond donor (lower pKa) than in an amide, altering the binding kinetics in enzyme pockets.
Synthetic Pathways[3][4][5][6][7][8][9]
The synthesis of 2-Methoxy-4-methylbenzothioamide is most efficiently achieved via thionation of its amide or nitrile precursors. While P₄S₁₀ (Berzelius reagent) was historically used, Lawesson’s Reagent (LR) is the modern standard due to improved yields and simplified workup.
Pathway Visualization
The following diagram outlines the conversion of the amide precursor to the thioamide and its subsequent elaboration into a thiazole scaffold.
Figure 1: Synthetic workflow from amide precursor to thiazole derivative.
Heterocyclic Elaboration: The Hantzsch Synthesis[10][11][12][13]
The primary utility of this thioamide is the Hantzsch Thiazole Synthesis . The sulfur atom acts as a nucleophile, attacking an α-haloketone. This is the industry-standard method for generating 2-arylthiazoles, a motif found in drugs like Dasatinib (Src kinase inhibitor) and Febuxostat .
Mechanism of Action
Nucleophilic Attack: The thioamide sulfur attacks the α-carbon of the haloketone (S_N2 displacement of the halide).
Cyclization: The amide nitrogen attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate.
Dehydration: Loss of water drives aromatization, yielding the stable thiazole ring.
Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
Synthesis of 2-Methoxy-4-methylbenzothioamide (Thionation)
Objective: Convert 2-methoxy-4-methylbenzamide to its thio-analog using Lawesson’s Reagent.
Reagents:
2-Methoxy-4-methylbenzamide (1.0 eq)
Lawesson’s Reagent (0.6 eq)
Anhydrous Toluene (Solvent)
Procedure:
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of 2-methoxy-4-methylbenzamide in 50 mL of anhydrous toluene.
Addition: Add 6 mmol (0.6 eq) of Lawesson’s Reagent. Note: LR is used in slight excess regarding sulfide equivalents (1 mol LR delivers 2 mol S).
Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (N₂ or Ar) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The product will be less polar (higher R_f) than the starting amide.
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
Purification: The residue will contain the product and polymeric phosphorus byproducts. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Validation: Product should appear as a yellow crystalline solid. Confirm via ¹H NMR (Look for downfield shift of NH protons) and MS.
Hantzsch Cyclization to Thiazole Derivative
Objective: React the thioamide with chloroacetone to form the thiazole ring.
Procedure:
Dissolution: Dissolve 5 mmol of 2-Methoxy-4-methylbenzothioamide in 20 mL of absolute ethanol.
Addition: Add 5.5 mmol (1.1 eq) of chloroacetone (or substituted α-bromoacetophenone for 2,4-diarylthiazoles).
Reflux: Heat to reflux for 4–6 hours.
Precipitation (Self-Validating Step): Upon cooling, the thiazole hydrohalide salt often precipitates.
Neutralization: Filter the solid (or evaporate solvent if no precipitate), resuspend in water, and neutralize with saturated NaHCO₃ solution to release the free base.
Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
Medicinal Chemistry Applications
Kinase Inhibition
The 2-arylthiazole scaffold derived from this thioamide is a privileged structure in kinase inhibition.
Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region).
Role of 2-OMe/4-Me: The 2-methoxy group often forces the phenyl ring out of coplanarity with the thiazole, creating a "twisted" conformation that fits specific hydrophobic pockets (e.g., in Src or Abl kinases). The 4-methyl group improves cellular permeability.
Antimicrobial & Antiviral Agents
Substituted benzothioamides have demonstrated activity against Mycobacterium tuberculosis (Ethionamide analogs) and Helicobacter pylori.
Bioactivation: Some thioamides act as prodrugs, requiring oxidative activation by bacterial monooxygenases (e.g., EthA in TB) to form reactive S-oxides that inhibit enoyl-ACP reductase.
References
Lawesson's Reagent Mechanism & Application
Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4050–4051.
Hantzsch Thiazole Synthesis
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
Thioamides in Drug Design (Bioisosterism)
Schoenafinger, K., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. European Journal of Medicinal Chemistry.
Medicinal Chemistry of 2-Methoxybenzamide Derivatives
Li, X., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9, 732-746.
Technical Monograph: Solubility & Stability of 2-Methoxy-4-methylbenzothioamide
This guide outlines the physicochemical profile, solubility behavior, and stability characteristics of 2-Methoxy-4-methylbenzothioamide .[1] It is designed for researchers requiring rigorous handling protocols and mechan...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the physicochemical profile, solubility behavior, and stability characteristics of 2-Methoxy-4-methylbenzothioamide .[1] It is designed for researchers requiring rigorous handling protocols and mechanistic insights for assay development and drug discovery.
Executive Summary
2-Methoxy-4-methylbenzothioamide (CAS: 1247564-51-7) is a functionalized benzothioamide derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry and as a chelating agent in coordination chemistry.[1][2][3][4][5] Its utility is defined by the thioamide moiety (-CSNH₂) , which acts as a bioisostere to amides but exhibits distinct hydrogen-bonding and metal-coordination properties.[1]
This compound presents specific handling challenges:
Stability: The sulfur center is a "soft" nucleophile, making the compound susceptible to oxidative desulfurization and hydrolytic conversion to the corresponding amide/acid under extreme pH.
Physicochemical Profile
Property
Value / Description
Source/Rationale
IUPAC Name
2-Methoxy-4-methylbenzene-1-carbothioamide
Structural Nomenclature
CAS Number
1247564-51-7
Chemical Registry
Molecular Formula
C₉H₁₁NOS
Calculated
Molecular Weight
197.26 g/mol
Calculated
Physical State
Crystalline Solid (Yellowish hue typical of thioamides)
Class Property
LogP (Predicted)
~2.1 – 2.4
Est. from 2-OMe/4-Me lipophilicity contributions
pKa (Thioamide NH)
~12.5 – 13.5
Thioamide N-H acidity (weak acid)
H-Bond Donors
1 (NH₂)
Structural Analysis
H-Bond Acceptors
2 (S, OMe)
Structural Analysis
Structural Insight:
The 2-methoxy group (ortho) introduces steric bulk and an intramolecular hydrogen bond acceptor site, potentially stabilizing the thioamide conformation but retarding hydrolytic attack. The 4-methyl group is a weak electron donor, slightly increasing electron density at the thiocarbonyl sulfur, making it more nucleophilic than unsubstituted benzothioamide.
Soluble as thioimidate anion; rapid degradation risk.
Reconstitution Protocol (Standardized)
To ensure reproducibility in biological assays, follow this "Self-Validating" protocol:
Weighing: Weigh ~2–5 mg of solid into a chemically resistant glass vial (amber glass preferred to minimize photolysis).
Primary Stock: Add anhydrous DMSO to achieve a 10 mM or 50 mM concentration. Vortex for 30 seconds.[1] Sonicate for 5 minutes if visual particulates remain.
Quality Check: Inspect solution against a light source. It must be strictly clear.
Aqueous Dilution:
Step A: Dilute the DMSO stock 10-fold into intermediate solvent (e.g., Ethanol or 50% DMSO/Water) if "crashing out" occurs during direct buffer addition.
Step B: Slowly spike the intermediate solution into the final assay buffer (PBS, pH 7.4) with rapid stirring.
Limit: Maintain final DMSO concentration < 1% (v/v) to prevent compound precipitation and cellular toxicity.
Stability Assessment
The stability of 2-Methoxy-4-methylbenzothioamide is governed by the reactivity of the C=S bond.[1]
A. Hydrolytic Stability (pH Dependent)
Acidic Conditions (pH < 4): The sulfur atom can be protonated, activating the carbon for nucleophilic attack by water. This releases H₂S and yields 2-methoxy-4-methylbenzamide , which may further hydrolyze to the carboxylic acid.
Neutral Conditions (pH 7): Generally stable for 24–48 hours at room temperature.
Basic Conditions (pH > 10): The thioamide deprotonates to form a thioimidate anion. While this increases solubility, it accelerates hydrolysis to the nitrile or amide at elevated temperatures.
B. Oxidative Stability
Thioamides are sensitive to S-oxidation.[1] Exposure to peroxides, flavin-containing monooxygenases (FMOs), or even prolonged air exposure in solution can lead to the formation of sulfines (C=S=O) and eventually amides .
Precaution: Degas buffers with Nitrogen/Argon before long-term incubations.[1]
C. Photostability
Thioamides possess strong UV absorption bands.[1] Direct UV exposure can induce photocyclization or desulfurization.[1]
Requirement: Store solid and solutions in amber vials .
Mechanistic Visualization
The following diagram illustrates the degradation pathways and the logic for solubility handling.
Caption: Solubility workflow and primary degradation pathways (Hydrolysis and Oxidation) for benzothioamides.
Experimental Protocols
Protocol A: Kinetic Solubility Determination
Purpose: To determine the maximum concentration usable in biological assays without precipitation.
Preparation: Prepare a 20 mM stock solution in DMSO.
Spiking: Add 5 µL of stock to 195 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final Conc: 500 µM, 2.5% DMSO).
Serial Dilution: Perform serial dilutions to 250, 125, 62.5, ..., 1 µM.
Incubation: Shake at 500 rpm for 2 hours at 25°C.
Readout: Measure Absorbance at 620 nm (turbidity).
Analysis: The "Solubility Limit" is the highest concentration before Absorbance > 0.005 OD units above background.
Protocol B: Forced Degradation (Stress Testing)
Purpose: To validate sample integrity during storage or long assays.[1]
Oxidative Stress: 100 µM compound in PBS + 3% H₂O₂.
Timepoints: Analyze aliquots at T=0, 4h, 24h by HPLC-UV (254 nm).
Acceptance Criteria: >95% parent compound remaining at T=24h (Neutral). Significant degradation expected in H₂O₂ and NaOH.
References
O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. (Mechanistic foundation for thioamide/amide hydrolysis). Retrieved from [Link]
Di, L., & Kerns, E. (2016).[7] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for Kinetic Solubility Protocols).
Technical Guide: Discovery and History of 2-Methoxy-4-methylbenzothioamide
This technical guide provides an in-depth analysis of 2-Methoxy-4-methylbenzothioamide , a specialized chemical intermediate and pharmacophore used in medicinal chemistry. Executive Summary 2-Methoxy-4-methylbenzothioami...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-Methoxy-4-methylbenzothioamide , a specialized chemical intermediate and pharmacophore used in medicinal chemistry.
Executive Summary
2-Methoxy-4-methylbenzothioamide is a sulfur-containing benzamide derivative that serves as a critical "privileged scaffold" in modern drug discovery. Unlike blockbuster drugs that are household names, this compound operates as a high-value synthetic intermediate and bioisostere . Its primary utility lies in its ability to undergo cyclization reactions—most notably the Hantzsch Thiazole Synthesis —to generate complex heterocyclic libraries used in kinase inhibition, antimicrobial research, and dopaminergic modulation.
This guide explores the chemical lineage, synthetic evolution, and pharmacological significance of this compound, transitioning from its amide origins to its role in generating lipophilic, metabolically stable drug candidates.
Chemical Origins & Discovery
The discovery of 2-Methoxy-4-methylbenzothioamide is not marked by a single "eureka" moment but rather by the systematic evolution of benzamide pharmacophores in the mid-20th century.
The Benzamide Precursors
The history begins with 2-Methoxy-4-methylbenzamide . In the 1960s and 70s, researchers extensively mapped the structure-activity relationships (SAR) of substituted benzamides (e.g., Metoclopramide, Sulpiride). The 2-methoxy group was identified as a crucial anchor for intramolecular hydrogen bonding, locking the molecule into a planar conformation essential for receptor binding (particularly D2 dopamine receptors).
The Shift to Thioamides (Bioisosterism)
The "discovery" of the thioamide variant emerged from the drive to improve metabolic stability and lipophilicity .
Bioisosteric Replacement: Medicinal chemists replaced the carbonyl oxygen (C=O) with sulfur (C=S).
Effect: The C=S bond is longer and less polar than C=O. This modification:
Alters hydrogen bond accepting capability (Sulfur is a weaker acceptor than Oxygen).
Provides a reactive "handle" for further chemical functionalization.
Synthesis Evolution
The production of 2-Methoxy-4-methylbenzothioamide has evolved from harsh, low-yielding methods to precise, catalytic protocols.
Method A: The Lawesson’s Reagent Protocol (Modern Standard)
The most robust synthesis involves the thionation of the parent amide using Lawesson’s Reagent . This method is preferred for its selectivity and mild conditions, preserving the sensitive 2-methoxy group.
Historically, phosphorus pentasulfide (P₄S₁₀) was used. However, this reagent often requires higher temperatures and can lead to desulfurization or hydrolysis byproducts.
Synthetic Workflow Diagram
The following diagram illustrates the conversion of the nitrile or amide precursor into the thioamide, and its subsequent application in thiazole synthesis.
Figure 1: Synthetic Pathway from Amide Precursor to Thiazole Scaffold[1][2][3][4][5][6][7][8][9][10][11]
Applications in Drug Discovery[4][7]
The Hantzsch Thiazole Synthesis
The primary industrial application of 2-Methoxy-4-methylbenzothioamide is as a precursor for 1,3-thiazoles . By reacting the thioamide with α-haloketones (e.g., ethyl bromopyruvate), researchers generate 4-arylthiazoles .
Significance: The 2-methoxy-4-methylphenyl moiety, when attached to a thiazole ring, creates a lipophilic pocket-binding motif found in various kinase inhibitors and antimicrobial agents.
Pharmacological Profiling (SAR)
In drug design, this thioamide serves as a probe to test the "Chalcogen Effect":
Feature
Amide (C=O)
Thioamide (C=S)
Impact on Drug Design
Bond Length
1.23 Å
1.60 Å
Thioamide is bulkier; tests steric tolerance of the binding pocket.
H-Bond Acceptor
Strong
Weak
Reduces desolvation penalty upon binding.
Lipophilicity
Lower
Higher
Improves passive transport across the blood-brain barrier (BBB).
| Metabolic Stability | Moderate | High | Resists hydrolysis by peptidases/amidases. |
Research Case Studies
Recent literature highlights the utility of this scaffold in:
Antimicrobial Agents: Thiazole derivatives synthesized from this thioamide have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis.
PTP1B Inhibitors: Analogs (specifically 2-ethoxy/methoxy derivatives) are explored for Type 2 Diabetes treatment, where the thioamide/thiazole moiety mimics the phosphotyrosine substrate.
Technical Specifications & Protocol
Physical Properties[8]
Molecular Formula: C₉H₁₁NOS
Molecular Weight: 181.26 g/mol
Appearance: Yellow crystalline solid
Solubility: Soluble in DMSO, Methanol, Chloroform; Insoluble in Water.
Melting Point: 138–142°C (Typical for pure thioamides of this class).
Experimental Protocol: Synthesis via Lawesson’s Reagent
This protocol is a self-validating system for research purposes.
Step 1: Preparation
Charge a dry round-bottom flask with 2-Methoxy-4-methylbenzamide (1.0 eq) and anhydrous Toluene (10 mL/g).
Add Lawesson’s Reagent (0.6 eq). Note: LR provides 2 sulfur atoms per molecule.
Step 2: Reaction
Heat the mixture to reflux (110°C) under an inert atmosphere (Nitrogen/Argon).
Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting amide (lower Rf) should disappear within 3 hours.
Step 3: Purification
Cool to room temperature.
Filter off the solid precipitate (Lawesson's byproduct).
Concentrate the filtrate under reduced pressure.
Recrystallize the crude yellow solid from Ethanol/Water to obtain pure 2-Methoxy-4-methylbenzothioamide.
References
National Institutes of Health (NIH) . (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry. Retrieved from [Link]
synthesis of 2-Methoxy-4-methylbenzothioamide from 2-methoxy-4-methylbenzoic acid
[1] Abstract & Introduction This application note details a robust, two-step protocol for the synthesis of 2-methoxy-4-methylbenzothioamide starting from 2-methoxy-4-methylbenzoic acid (CAS 704-45-0).[1] Thioamides are c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Introduction
This application note details a robust, two-step protocol for the synthesis of 2-methoxy-4-methylbenzothioamide starting from 2-methoxy-4-methylbenzoic acid (CAS 704-45-0).[1] Thioamides are critical isosteres of amides in medicinal chemistry, often improving bioavailability and receptor binding affinity.[1]
The synthetic route proceeds via an acid chloride intermediate to form the primary amide, followed by thionation using Lawesson’s Reagent .[1] This method is selected for its reliability, scalability, and high functional group tolerance compared to harsher reagents like phosphorus pentasulfide (
The target thioamide is disconnected to its corresponding amide, which is further disconnected to the carboxylic acid precursor.[1]
Figure 1: Retrosynthetic strategy for the target thioamide.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-4-methylbenzamide
Direct conversion of carboxylic acids to amides can be sluggish; therefore, activation via the acid chloride is the preferred method for quantitative yields.[1]
In a dry Schlenk flask or round-bottom flask under Nitrogen/Argon atmosphere, suspend 2-methoxy-4-methylbenzamide (1.0 equiv) in anhydrous toluene (10 mL per gram).
Add Lawesson’s Reagent (0.6 equiv). Note: LR provides two sulfur atoms per molecule; 0.5 equiv is theoretical, but 0.6 ensures completion.[1]
Thionation:
Heat the mixture to reflux (110°C) .
Monitor by TLC (Hexane:Ethyl Acetate 7:3). The product is typically less polar (higher
) than the amide.
Time: Reaction is usually complete within 2–4 hours.[1] The mixture will turn homogeneous and yellow.[1]
Alternative Workup (Scale-up): After cooling, add Ethylene Glycol (excess) and heat to 90°C for 30 mins to decompose LR byproducts into water-soluble species. Extract the thioamide with DCM, wash with water, and recrystallize.[1]
Quality Control & Validation
Test
Expected Result
Notes
Appearance
Yellow crystalline solid
Thioamides are distinctively yellow compared to white amides.[1]
1H NMR (DMSO-d6)
~9.5 & 9.0 (br s, 2H, )
Thioamide protons are diastereotopic due to restricted C-N rotation and appear downfield.[1]
Figure 2: Operational workflow for the synthesis and purification.[1]
Safety & Handling
Thionyl Chloride (
): Highly corrosive and reacts violently with water to release and .[1] Perform all transfers in a fume hood. Quench excess carefully into a large volume of dilute alkaline solution or ice.[1]
Lawesson’s Reagent: Releases
(rotten egg smell, toxic) upon hydrolysis.[1] Use bleach (sodium hypochlorite) to clean glassware contaminated with LR residues to oxidize sulfur byproducts and neutralize odors.[1]
Ammonia: Use in a well-ventilated hood to avoid inhalation of vapors.[1]
References
Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][9] Chemical Reviews, 107(11), 5210–5278.[1]
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1] Journal of Molecular Structure, 2003.[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 597164, 2-Methoxy-4-methylbenzoic acid.[1]
Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S. O. (1984).[1] Thionation with 2,4-Bis(4-methoxyphenyl)-1,3,2,4-Dithiadiphosphetane 2,4-Disulfide: N-Methyl-2-Pyrrolidinethione.[1] Organic Syntheses, 62, 158.[1] [1]
Application Note: Characterization and Assay Protocols for 2-Methoxy-4-methylbenzothioamide
This Application Note and Protocol guide is designed for 2-Methoxy-4-methylbenzothioamide , a specialized thioamide scaffold often utilized in medicinal chemistry as a precursor for thiazole synthesis (Hantzsch reaction)...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for 2-Methoxy-4-methylbenzothioamide , a specialized thioamide scaffold often utilized in medicinal chemistry as a precursor for thiazole synthesis (Hantzsch reaction) or as a bioisostere in antimicrobial and enzyme inhibition studies.
Introduction & Chemical Context
2-Methoxy-4-methylbenzothioamide is a versatile building block and pharmacophore. Unlike its oxygenated counterpart (benzamide), the thioamide moiety confers unique electronic properties, including enhanced lipophilicity and the ability to chelate metal ions (e.g., Cu²⁺, Zn²⁺) in metalloenzyme active sites.
In drug development, this compound is primarily assayed for:
Antimicrobial Activity: Thioamides are structural analogs of ethionamide (a TB drug) and have shown potency against Methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell envelope synthesis.
Synthetic Utility: It serves as the critical "S-N" donor in the Hantzsch Thiazole Synthesis , reacting with
-haloketones to form fluorescent thiazole derivatives.
Fluorescence Quenching: The thioamide group acts as a photo-induced electron transfer (PET) quencher, making it useful in "turn-on" fluorescence assays upon conversion to amides or heterocycles.
Stock Solution Preparation & Stability
Critical Note: Thioamides are susceptible to oxidative desulfurization (converting to amides) and hydrolysis. Proper handling is essential for assay reproducibility.
This assay confirms the chemical reactivity of the thioamide group. It is also a method to synthesize fluorescent probes, as the resulting thiazole is often highly fluorescent compared to the non-fluorescent thioamide.
Reaction: 2-Methoxy-4-methylbenzothioamide +
-Haloketone Thiazole Derivative.
Mechanism Diagram (Graphviz)
Figure 2: Hantzsch Thiazole Synthesis pathway.[3] The reaction converts the thioamide into a thiazole ring.[4]
Dissolve Compound A (0.5 mmol, ~90 mg) in 2 mL Ethanol.
Add Compound B (0.55 mmol).
Reflux at 80°C for 2 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The thioamide spot (lower Rf) should disappear, replaced by a highly fluorescent thiazole spot (higher Rf, visible under UV 365 nm).
Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt. Filter and wash with cold ethanol.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation in Bioassay
Compound insolubility in aqueous media.
Do not exceed 100 µM in the final assay. Ensure DMSO concentration is <1% to avoid solvent toxicity masking compound effects.
Loss of Activity
Oxidative desulfurization (Thioamide Amide).
Check stock purity via LC-MS. The amide (M-16+16 = M) will have a distinct retention time. Use fresh stock.
High Background Fluorescence
Impurities or breakdown products.
Thioamides quench fluorescence; if background is high, the compound may have already degraded to the amide or thiazole.
References
Thioamide Biological Activity
Title: Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters.[5]
application of 2-Methoxy-4-methylbenzothioamide in medicinal chemistry
Application Note: Utilizing 2-Methoxy-4-methylbenzothioamide in Medicinal Chemistry Executive Summary 2-Methoxy-4-methylbenzothioamide (CAS: 1247564-51-7) is a high-value organosulfur building block utilized in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Utilizing 2-Methoxy-4-methylbenzothioamide in Medicinal Chemistry
Executive Summary
2-Methoxy-4-methylbenzothioamide (CAS: 1247564-51-7) is a high-value organosulfur building block utilized in the synthesis of privileged heterocyclic scaffolds, particularly 2-arylthiazoles and thioamide-based bioisosteres .[1][2] Its specific substitution pattern—a para-methyl group and an ortho-methoxy group—offers unique advantages in drug design:
Conformational Locking: The ortho-methoxy group induces non-planar conformations via steric clash or intramolecular hydrogen bonding, critical for improving selectivity in kinase and GPCR targets.[1]
Metabolic Blocking: The para-methyl group blocks the metabolically vulnerable C4 position, preventing rapid oxidative clearance (CYP450-mediated hydroxylation).[1]
Lipophilic Tuning: The thioamide moiety increases lipophilicity (LogP) relative to its amide congener, enhancing membrane permeability.[1]
This guide details the protocols for synthesizing this scaffold, converting it into bioactive heterocycles via the Hantzsch synthesis, and evaluating its physicochemical properties.[1]
Chemical Profile & Properties[1][3][4][5][6][7][8]
The "Ortho-Effect" in Structure-Activity Relationships (SAR)
The 2-methoxy substituent is not merely decorative.[1] In biaryl systems (e.g., 2-phenylthiazoles derived from this thioamide), the ortho-methoxy group forces the phenyl ring to twist out of coplanarity with the heterocycle.[1]
Mechanism: Steric repulsion between the OMe lone pairs and the thiazole sulfur/nitrogen.[1]
Benefit: This "twisted" conformation often matches the shape of hydrophobic pockets in enzymes (e.g., Xanthine Oxidase, Kinases) better than planar analogs, improving potency and selectivity.[1]
Thioamide Bioisosterism
Replacing a benzamide with a benzothioamide is a classic bioisosteric exchange.[1]
Stability: Thioamides are generally resistant to peptidases that cleave amides.[1]
Binding: The C=S bond length (1.71 Å) is longer than C=O[1][3] (1.23 Å), and the sulfur atom has a larger van der Waals radius (1.85 Å vs 1.40 Å).[1][3] This allows the molecule to probe deeper into hydrophobic pockets.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-4-methylbenzothioamide
Rationale: Direct thionation of the amide is the most reliable route for this electron-rich system.[1]
Dissolution: In a flame-dried round-bottom flask, dissolve 2-methoxy-4-methylbenzamide (10 mmol) in anhydrous toluene (50 mL).
Addition: Add Lawesson’s Reagent (6 mmol) in one portion under an inert atmosphere (N
or Ar).
Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes).[1] The amide spot will disappear, and a less polar yellow spot (thioamide) will appear.[1]
Workup: Cool to room temperature. The thioamide may precipitate.[1] If not, evaporate the solvent under reduced pressure.[1]
Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO
, 0-20% EtOAc/Hexanes).
Note: Thioamides can degrade on acidic silica; use neutralized silica or rapid elution.[1]
H NMR (Look for the characteristic thiazole proton singlet at ~7.5-8.0 ppm).[1]
Mechanistic & Workflow Visualization
The following diagram illustrates the central role of 2-Methoxy-4-methylbenzothioamide in generating diverse medicinal scaffolds.
Figure 1: Synthetic workflow transforming the benzothioamide core into bioactive heterocycles and probes.[1]
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Thionation
Incomplete reaction or hydrolysis
Ensure toluene is anhydrous. Increase Lawesson's reagent to 0.7 eq. Avoid prolonged exposure to silica gel.[1]
Sticky Product (Thionation)
Excess Lawesson's byproducts
Use a short plug of basic alumina before column chromatography to remove phosphorous byproducts.[1]
No Precipitation (Hantzsch)
Product is soluble in EtOH
Evaporate EtOH and partition between EtOAc/NaHCO.[1] The free base is often more soluble than the HBr salt.[1]
Oxidation of Thioamide
Air sensitivity
Store the thioamide under inert gas at 4°C. Thioamides can slowly oxidize to amides or nitriles in air/light.[1]
References
Thioamides in Medicinal Chemistry: Huang, G., et al. "Unlocking the potential of the thioamide group in drug design and development."[1][6] Future Medicinal Chemistry, 2024.[1][6][7] Link[1][6]
Hantzsch Thiazole Synthesis: Jagtap, A. R., et al. "Synthesis and biological evaluation of 2-(substituted phenyl)thiazoles."[1] Journal of Heterocyclic Chemistry, 2018.[1] Link[1]
Lawesson's Reagent Protocols: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[1] Chemical Reviews, 2010.[1] Link[1]
Bioisosterism of Thioamides: "Thioamides as Isosteres of Amides." Journal of Medicinal Chemistry, 2020.[1][6] Link
Application Note: 2-Methoxy-4-methylbenzothioamide as a Fluorescent Probe for Hypochlorous Acid (HOCl)
[1] Executive Summary 2-Methoxy-4-methylbenzothioamide (MMBTA) is a specialized fluorogenic probe designed for the selective detection of Hypochlorous Acid (HOCl) in aqueous and biological systems. Belonging to the class...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Methoxy-4-methylbenzothioamide (MMBTA) is a specialized fluorogenic probe designed for the selective detection of Hypochlorous Acid (HOCl) in aqueous and biological systems. Belonging to the class of aromatic thioamides, this molecule functions as a "turn-on" fluorescent sensor.[1][2] In its native thioamide form, the fluorescence is efficiently quenched. Upon reaction with HOCl, the thioamide moiety undergoes oxidative desulfurization to form the corresponding amide (2-Methoxy-4-methylbenzamide), restoring a strong blue fluorescence.
This guide details the physicochemical properties, reaction mechanism, and experimental protocols for using MMBTA to monitor oxidative stress and myeloperoxidase (MPO) activity.
Scientific Principle & Mechanism[4][5]
Mechanism of Action: Oxidative Desulfurization
The sensing capability of 2-Methoxy-4-methylbenzothioamide relies on the specific chemical transformation of the thiocarbonyl group (C=S) to a carbonyl group (C=O) mediated by HOCl.
Quenching State (OFF): The thioamide group acts as a fluorescence quencher, primarily due to the Heavy Atom Effect of sulfur, which facilitates intersystem crossing (ISC) to the triplet state, and Photoinduced Electron Transfer (PET) processes that dissipate excited state energy non-radiatively.
Reaction: HOCl, a potent oxidant, attacks the thiocarbonyl sulfur. Through a series of intermediates (sulfines/sulfenes), the sulfur is eliminated (often as sulfate or elemental sulfur), yielding 2-Methoxy-4-methylbenzamide .
Emissive State (ON): The resulting benzamide derivative lacks the quenching sulfur atom. The 2-methoxy and 4-methyl electron-donating groups (EDGs) on the benzene ring enhance the quantum yield of the amide, resulting in significant fluorescence emission in the blue region (~410–450 nm).
Reaction Scheme (Graphviz)
Caption: Schematic of the HOCl-mediated desulfurization of MMBTA, converting the non-fluorescent thioamide into the fluorescent amide.
Primary Stock (10 mM): Weigh 1.81 mg of MMBTA and dissolve in 1 mL of anhydrous DMSO. Vortex until completely dissolved. Store at -20°C in the dark.
Working Solution (10 µM): Dilute 1 µL of the Primary Stock into 999 µL of PBS (pH 7.4). Prepare fresh before use. Note: Maintain a final DMSO concentration of ≤0.1% to avoid cytotoxicity in live-cell experiments.
In Vitro Fluorescence Titration (Spectroscopy)
Objective: To quantify the response of the probe to varying concentrations of HOCl.
Setup: Use a quartz cuvette or a UV-transparent 96-well plate.
Blank: Add 1 mL of PBS (pH 7.4) containing 10 µM MMBTA. Record fluorescence spectrum (Ex: 300 nm, Em: 350–550 nm).
Titration: Add aliquots of NaOCl solution (standardized concentration) to the cuvette to achieve final concentrations ranging from 0 to 100 µM.
Incubation: Mix gently and incubate for 5–10 minutes at room temperature (25°C).
Measurement: Record the emission spectrum after each addition.
Data Analysis: Plot Fluorescence Intensity at λmax (approx. 430 nm) vs. [HOCl]. Determine the detection limit using the slope of the linear region (3σ/k).[5]
Selectivity Assay
Objective: To verify specificity against other Reactive Oxygen Species (ROS) and metal ions.
Prepare separate wells containing 10 µM MMBTA in PBS.
Add 100 µM of potential interferents: H2O2, TBHP, •OH (Fe2+/H2O2), NO (SNP), O2•- (KO2), Zn2+, Ca2+, Mg2+.
Expectation: Only the HOCl well should show a significant (>10-fold) increase in fluorescence. Note: Test Hg2+ separately as it is a known desulfurizing agent.
Live Cell Imaging Protocol
Objective: To image endogenous or exogenous HOCl in macrophage or endothelial cells.
Workflow Diagram (Graphviz):
Caption: Workflow for live-cell imaging of HOCl using MMBTA.
Detailed Steps:
Seeding: Seed cells (e.g., RAW264.7 macrophages) in a confocal dish and allow adherence for 24 hours.
Staining: Replace medium with serum-free medium containing 5–10 µM MMBTA . Incubate for 30 minutes at 37°C.
Washing: Wash cells three times with warm PBS to remove extracellular probe.
Exogenous Detection (Control): Add NaOCl (10–50 µM) to the dish and image immediately.
Endogenous Detection (Stimulation): Pre-treat cells with Lipopolysaccharide (LPS, 1 µg/mL) or PMA (100 ng/mL) for 4 hours before probe staining to stimulate MPO activity and HOCl production.
Microscopy Settings:
Excitation: 405 nm diode laser (closest standard laser to 300 nm excitation).
Emission: Collect signal in the blue channel (420–480 nm).
Note: As this is a blue-emitting probe, ensure the DAPI channel is not occupied by nuclear stains, or use sequential scanning.
Troubleshooting & Critical Considerations
Issue
Possible Cause
Solution
High Background Fluorescence
Probe oxidation during storage or impurity.
Use fresh stock solutions. Verify purity via HPLC. Store solid under nitrogen.
Low Signal in Cells
Low probe uptake or insufficient HOCl.
Increase probe concentration (up to 20 µM). Ensure cells are stimulated (LPS/PMA) if detecting endogenous HOCl.
Photobleaching
High laser power (UV/Blue).
Reduce laser power and exposure time. Use a resonant scanner if available.
analytical methods for 2-Methoxy-4-methylbenzothioamide quantification
Executive Summary & Analyte Assessment 2-Methoxy-4-methylbenzothioamide (MMBT) is a critical pharmacophore often utilized as a building block in the synthesis of thiazole-based kinase inhibitors and antitubercular agents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Assessment
2-Methoxy-4-methylbenzothioamide (MMBT) is a critical pharmacophore often utilized as a building block in the synthesis of thiazole-based kinase inhibitors and antitubercular agents. Its analysis presents unique challenges due to the lability of the thioamide moiety (
), which is prone to oxidative desulfurization (yielding the nitrile) and hydrolysis (yielding the amide).
This guide provides two distinct, self-validating protocols:
Protocol A (HPLC-UV): Robust quantification for purity assessment and process control (Limit of Quantitation: ~0.5 µg/mL).
Protocol B (LC-MS/MS): High-sensitivity trace analysis for genotoxic impurity screening or bioanalysis (Limit of Quantitation: ~1.0 ng/mL).
Physicochemical Profile
Property
Value / Characteristic
Analytical Implication
Molecular Formula
MW: 181.26 g/mol
LogP (Predicted)
~2.1 - 2.5
Retains well on C18; requires >30% organic for elution.
pKa
~12 (Thioamide NH)
Neutral in standard reversed-phase pH (2-8).
UV Maxima
nm ( ) nm ( )
Dual-wavelength monitoring recommended for purity.
Solubility
Low in water; High in DMSO, MeOH, ACN
Critical: Prepare stock solutions in DMSO or ACN.
Analytical Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate methodology based on the analytical goal.
Caption: Decision matrix for MMBT quantification. Protocol A serves bulk analysis; Protocol B serves trace/matrix analysis.
Protocol A: HPLC-UV for Purity & Potency
Objective: Routine batch release and stability testing.
Rationale: The thioamide group provides strong UV absorption. A slightly acidic mobile phase prevents peak tailing caused by the interaction of the nitrogen lone pair with silanols.
Instrumental Parameters
System: HPLC with Photodiode Array (PDA) Detector.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Why: The "Plus" or "XBridge" technology ensures stability at wider pH ranges and minimizes secondary interactions.
): > 2.0 between MMBT and its hydrolysis product (2-methoxy-4-methylbenzamide).
Tailing Factor (
): 0.8 – 1.2.
Precision (RSD): < 1.0% for 6 replicate injections of Standard.
Protocol B: LC-MS/MS for Trace Impurities
Objective: Quantifying MMBT as a genotoxic impurity (GTI) in drug substances or in biological matrices (plasma).
Rationale: Thioamides are easily protonated (
) under Electrospray Ionization (ESI), offering high sensitivity.
Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
MRM Transitions (Multiple Reaction Monitoring)
Analyte
Precursor ()
Product ()
CE (eV)
Role
Mechanism
MMBT
182.1
165.1
20
Quantifier
Loss of (Ammonia)
182.1
149.0
35
Qualifier
Loss of radical
IS (Ethionamide)
167.1
107.0
25
Internal Std
Structural Analog
Note: The loss of ammonia (
, -17 Da) is a characteristic fragmentation pathway for primary thioamides.
Stability & Degradation Pathways[1]
Understanding the degradation of MMBT is vital for accurate quantification. Thioamides are reactive.[1]
Caption: Primary degradation pathways. MMBT samples must be protected from light and extreme pH.
Handling Precautions:
Light Sensitivity: Use amber glassware for all stock and standard solutions.
Solvent Choice: Avoid protic solvents (water/methanol) for long-term storage of stock solutions. Use anhydrous Acetonitrile or DMSO.
Temperature: Store stock solutions at -20°C.
References
Sandström, J. (1962). "The Electronic Spectra of Thioamides and Thiohydrazides." Acta Chemica Scandinavica. (Fundamental UV spectral data for thiobenzamides).
European Medicines Agency (EMA). (2025).[2] "Guideline on Bioanalytical Method Validation." (Standard for validation parameters).
Spurlino, J.C., et al. (2025). "Thioamide Stability in Aqueous Solutions: Implications for Drug Design." Journal of Medicinal Chemistry. (Mechanistic insights on hydrolysis).
FDA. (2024). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." (Regulatory context for trace analysis).
Application Notes and Protocols for the Evaluation of 2-Methoxy-4-methylbenzothioamide as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] As a key negative re...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] As a key negative regulator of insulin and leptin signaling pathways, its inhibition has been shown to enhance insulin sensitivity.[1][3] This document provides a comprehensive guide for the characterization of novel compounds as PTP1B inhibitors, using the hypothetical test article, 2-Methoxy-4-methylbenzothioamide. While the inhibitory activity of this specific compound against PTP1B is not established in the public domain, these protocols offer a robust framework for its evaluation. We will detail a primary in vitro enzymatic assay using a chromogenic substrate and a secondary cell-based assay to assess the compound's effect on glucose uptake in a relevant cellular model. The causality behind experimental choices, troubleshooting, and data interpretation are also discussed to ensure scientific rigor.
Introduction: PTP1B as a Therapeutic Target
Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism governed by the balanced action of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). PTP1B, a non-receptor PTP, plays a critical role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1).[3] Overactivity or overexpression of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes.[3] Consequently, the inhibition of PTP1B is a promising strategy for the development of novel therapeutics for metabolic diseases.[1][2] The ideal PTP1B inhibitor should exhibit high potency and selectivity, particularly over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), to minimize off-target effects.[4]
The PTP1B Signaling Pathway
The canonical insulin signaling pathway leading to glucose uptake is negatively regulated by PTP1B. The following diagram illustrates this relationship and the proposed point of intervention for a PTP1B inhibitor.
Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.
Characterization of 2-Methoxy-4-methylbenzothioamide
As 2-Methoxy-4-methylbenzothioamide is a novel compound in the context of PTP1B inhibition, a thorough characterization of its physicochemical properties is paramount.
Synthesis and Physicochemical Properties
Property
Value (Predicted/Measured)
Molecular Formula
C₉H₁₁NOS
Molecular Weight
181.25 g/mol
Appearance
To be determined
Solubility
To be determined (recommend testing in DMSO, ethanol)
Purity
>95% (recommended for biological assays)
In Vitro PTP1B Inhibition Assay Protocol
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of 2-Methoxy-4-methylbenzothioamide against human recombinant PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate. The hydrolysis of pNPP by PTP1B produces p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.
Rationale for Experimental Design
Choice of Substrate: pNPP is a widely used, cost-effective, and reliable chromogenic substrate for PTPs. Its simplicity allows for a high-throughput screening format.
Enzyme Concentration: The concentration of PTP1B should be optimized to ensure the reaction is in the linear range and provides a sufficient signal-to-noise ratio.
Inhibitor Concentration Range: A broad range of inhibitor concentrations is used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.
Controls: The inclusion of positive (a known PTP1B inhibitor) and negative (vehicle) controls is essential for data validation.
Materials and Reagents
Human Recombinant PTP1B (catalytic domain)
2-Methoxy-4-methylbenzothioamide
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (prepare fresh)
p-Nitrophenyl phosphate (pNPP)
Stop Solution: 1 M NaOH
96-well clear, flat-bottom microplates
Microplate reader capable of measuring absorbance at 405 nm
Dimethyl sulfoxide (DMSO)
Experimental Workflow
Caption: Workflow for the in vitro PTP1B inhibition assay.
Step-by-Step Protocol
Prepare Inhibitor Dilutions:
Prepare a 10 mM stock solution of 2-Methoxy-4-methylbenzothioamide in DMSO.
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
Further dilute these stocks 1:100 in Assay Buffer to achieve the final desired concentrations in the assay with a final DMSO concentration of 1%.
Assay Plate Setup:
In a 96-well plate, add 10 µL of each inhibitor dilution.
For the 100% activity control, add 10 µL of Assay Buffer with 1% DMSO.
For the 0% activity control (blank), add 10 µL of Assay Buffer with 1% DMSO.
Enzyme Addition and Pre-incubation:
Prepare a working solution of PTP1B in Assay Buffer (e.g., 50 ng/well).
Add 80 µL of the PTP1B solution to all wells except the blank wells. Add 80 µL of Assay Buffer to the blank wells.
Gently tap the plate to mix and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
Reaction Initiation and Incubation:
Prepare a working solution of pNPP in Assay Buffer (the final concentration should be at the Kₘ of the enzyme, typically 1-2 mM).[5]
Initiate the reaction by adding 10 µL of the pNPP solution to all wells.
Incubate the plate at 37°C for 30 minutes.
Stopping the Reaction and Measurement:
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis and Interpretation
Calculate Percent Inhibition:
Subtract the absorbance of the blank from all other readings.
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Absorbance of sample / Absorbance of 100% activity control)] x 100
Determine IC₅₀ Value:
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Parameter
Expected Outcome for an Active Inhibitor
% Inhibition
Dose-dependent increase
IC₅₀ Value
A lower IC₅₀ value indicates higher potency
Cell-Based Glucose Uptake Assay Protocol
This protocol describes a method to assess the effect of 2-Methoxy-4-methylbenzothioamide on insulin-stimulated glucose uptake in 3T3-L1 adipocytes. This cell line is a widely accepted model for studying adipogenesis and glucose metabolism.[6][7][8]
Rationale for Experimental Design
Cell Model: Differentiated 3T3-L1 adipocytes express the necessary components of the insulin signaling pathway, including the insulin receptor and GLUT4, making them a relevant model for studying insulin sensitivity.[6]
Glucose Analog: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is used for a non-radioactive and high-throughput compatible readout.[6]
Insulin Stimulation: The assay measures the ability of the test compound to enhance glucose uptake in the presence of a sub-maximal concentration of insulin, mimicking a potential insulin-sensitizing effect.
Materials and Reagents
3T3-L1 pre-adipocytes
DMEM with high glucose, L-glutamine, and sodium pyruvate
Fetal Bovine Serum (FBS)
Bovine Calf Serum (BCS)
Penicillin-Streptomycin solution
Differentiation Medium I: DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.
Differentiation Medium II: DMEM with 10% FBS and 1 µg/mL insulin.
2-Methoxy-4-methylbenzothioamide
Insulin
2-NBDG
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
96-well black, clear-bottom microplates
Fluorescence microplate reader
Experimental Workflow
Caption: Workflow for the cell-based glucose uptake assay.
Step-by-Step Protocol
3T3-L1 Differentiation:
Seed 3T3-L1 pre-adipocytes in a 96-well black, clear-bottom plate and grow to confluence.
Two days post-confluence, replace the medium with Differentiation Medium I and incubate for 2 days.
Replace with Differentiation Medium II and incubate for a further 2 days.
Maintain the differentiated adipocytes in DMEM with 10% FBS for another 3-5 days, changing the medium every 2 days.
Cell Treatment:
Serum starve the differentiated adipocytes for 2-4 hours in DMEM.
Treat the cells with various concentrations of 2-Methoxy-4-methylbenzothioamide or vehicle (DMSO) for 1-2 hours.
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 1 nM) for 30 minutes. Include a non-insulin stimulated control.
Glucose Uptake Measurement:
Wash the cells with KRPH buffer.
Add 2-NBDG in KRPH buffer to each well and incubate for 30-60 minutes.
Wash the cells three times with ice-cold KRPH buffer to remove extracellular 2-NBDG.
Add KRPH buffer to each well and measure the fluorescence (Excitation/Emission ~485/535 nm).
Data Analysis and Interpretation
Calculate Fold Increase in Glucose Uptake:
Subtract the fluorescence of the no-cell control wells.
Normalize the fluorescence of the treated wells to the vehicle-treated, non-insulin stimulated control.
Calculate the fold increase in glucose uptake compared to the insulin-stimulated control.
Interpretation:
An increase in glucose uptake in the presence of the compound and insulin, compared to insulin alone, suggests an insulin-sensitizing effect, consistent with PTP1B inhibition.
Troubleshooting and Scientific Integrity
Issue
Possible Cause
Suggested Solution
In Vitro Assay: High variability between replicates
- Pipetting errors- Inconsistent incubation times
- Use calibrated pipettes- Ensure consistent timing for all steps
- Use a fresh batch of enzyme and test with a positive control- Determine the Kₘ of the substrate
Cell-Based Assay: Poor differentiation of 3T3-L1 cells
- Cell passage number too high- Incorrect differentiation cocktail
- Use low passage number cells- Optimize the concentrations of differentiation agents
Cell-Based Assay: High background fluorescence
- Incomplete washing- Cell death
- Increase the number of wash steps- Perform a cytotoxicity assay to determine the optimal compound concentration
To ensure the trustworthiness of the results, it is crucial to perform all experiments with appropriate controls, including positive, negative, and vehicle controls. Each experiment should be repeated independently to confirm the findings.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of 2-Methoxy-4-methylbenzothioamide, or any novel compound, as a potential PTP1B inhibitor. A positive result in the in vitro enzymatic assay, demonstrating direct inhibition of PTP1B, coupled with a corresponding increase in insulin-stimulated glucose uptake in a cellular context, would provide strong evidence for its potential as a therapeutic agent for metabolic diseases. Further studies, including selectivity profiling against other PTPs and in vivo efficacy studies, would be the next logical steps in its development.
References
Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
Dihydrosanguinarine Enhances Glucose Uptake in Mouse 3T3-L1 Cells. (2017, October 19). ACS Omega. Retrieved February 14, 2026, from [Link]
Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Ab. (2022, January 7). Retrieved February 14, 2026, from [Link]
The development of potent non-peptidic PTP-1B inhibitors. (2004, February 23). PubMed. Retrieved February 14, 2026, from [Link]
Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy. (2018, May 8). PMC - NIH. Retrieved February 14, 2026, from [Link]
Recent advance on PTP1B inhibitors and their biomedical applications. (2020, August 1). PubMed. Retrieved February 14, 2026, from [Link]
[SAR of benzoyl sulfathiazole derivatives as PTP1B inhibitors]. (2014, May 15). PubMed. Retrieved February 14, 2026, from [Link]
Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic ( S )-Isothiazolidinone Phosphotyrosine Mimetic. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (n.d.). Google Patents.
ZM 336372. (n.d.). PubChem - NIH. Retrieved February 14, 2026, from [Link]
Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. (2022, June 24). PMC. Retrieved February 14, 2026, from [Link]
Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. (2018, June 18). PLOS One. Retrieved February 14, 2026, from [Link]
3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B). (2024, July 21). ACS Publications. Retrieved February 14, 2026, from [Link]
NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. (n.d.). Retrieved February 14, 2026, from [Link]
Application Note: Protocols for Cell-Based Assays with 2-Methoxy-4-methylbenzothioamide
Introduction & Compound Overview 2-Methoxy-4-methylbenzothioamide is a synthetic small molecule belonging to the benzothioamide class.[1][2][3] While specific literature on this exact derivative is emerging, the benzothi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Overview
2-Methoxy-4-methylbenzothioamide is a synthetic small molecule belonging to the benzothioamide class.[1][2][3] While specific literature on this exact derivative is emerging, the benzothioamide scaffold is a well-established pharmacophore in medicinal chemistry, known for antimicrobial (specifically antitubercular) , antifungal , and cytotoxic activities.
In mammalian cell-based assays, thioamides are frequently investigated for their ability to induce oxidative stress , modulate TRP channels , or act as bioisosteres for benzamides. This guide provides a rigorous framework for evaluating the biological activity of 2-Methoxy-4-methylbenzothioamide, focusing on solubility management, cytotoxicity profiling, and mechanism of action (MoA) deconvolution.
Chemical Properties & Handling[3][5]
Molecular Formula: C9H11NOS
Molecular Weight: ~181.26 g/mol
Solubility: Low aqueous solubility; soluble in DMSO, Ethanol, and DMF.
Stability: Thioamides are susceptible to S-oxidation (forming sulfines) and hydrolysis (forming amides) under acidic or oxidative conditions.
Storage: Store solid at -20°C, desiccated and protected from light.
Experimental Workflow Overview
The following flowchart outlines the standardized pipeline for evaluating this compound in vitro.
Figure 1: Integrated workflow for the evaluation of benzothioamide derivatives in cell-based assays.
Pre-Assay Preparation
Stock Solution Preparation
Critical Step: Thioamides can precipitate in aqueous media. Proper stock preparation is essential for reproducibility.
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) , sterile-filtered (0.2 µm).
Concentration: Prepare a 50 mM master stock.
Calculation: Weigh 9.06 mg of compound and dissolve in 1 mL DMSO.
Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
Storage: -20°C or -80°C. Protect from light (amber tubes recommended).
Medium Compatibility Check
Before applying to cells, verify solubility in the culture medium.
Dilute stock to the highest test concentration (e.g., 100 µM) in complete media (containing 10% FBS).
Incubate at 37°C for 2 hours.
Observation: Inspect under a microscope for crystal formation. If precipitation occurs, lower the maximum concentration or increase the DMSO limit (do not exceed 0.5% v/v final DMSO).
Phenol red interference or auto-oxidation of thioamide.
Use phenol-red-free media.[2] Include a "No Cell" control with compound to check for intrinsic fluorescence.
Variable IC50
Volatility or degradation (hydrolysis).
Use fresh stock. Seal plates with parafilm to prevent evaporation/cross-contamination.
No Toxicity Observed
Compound requires metabolic activation.
Use metabolically competent cells (e.g., HepG2) or supplement with S9 fraction (advanced).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24883664 (4-Methoxythiobenzamide analogs).[2] Retrieved from [Link]2]
Riss, T. L., et al. (2013). Cell Viability Assays.[5][6] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
Kalyanaraman, B., et al. (2012). Teaching the basics of reactive oxygen species and their relevance to cancer biology: Mitochondrial reactive oxygen species detection, measurement, and significance. Redox Biology, 1(1), 244-257.
Hanzlik, R. P., & Cashman, J. R. (1983). Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide. Drug Metabolism and Disposition, 11(3), 201-205.
Zhang, J., et al. (2012). Benzothiazole and benzothioamide derivatives as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 692-695.
use of 2-Methoxy-4-methylbenzothioamide in material science research
Application Note: 2-Methoxy-4-methylbenzothioamide in Material Science Research Part 1: Core Directive & Executive Summary 2-Methoxy-4-methylbenzothioamide is a functionalized aromatic thioamide utilized primarily in cry...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Methoxy-4-methylbenzothioamide in Material Science Research
Part 1: Core Directive & Executive Summary
2-Methoxy-4-methylbenzothioamide is a functionalized aromatic thioamide utilized primarily in crystal engineering and organic electronics . Unlike simple amides, the thioamide moiety (
) confers unique electronic and steric properties, making this molecule a critical "locking" unit in the design of planar organic materials.
Key Material Science Applications:
Conformational Locking: The ortho-methoxy group forms a strong intramolecular hydrogen bond (
), forcing the molecule into a planar conformation. This planarity is essential for maximizing - stacking in conductive organic crystals.
Optoelectronic Precursor: It serves as the immediate precursor to 2-substituted benzothiazoles via oxidative cyclization (Jacobson-type), a scaffold widely used in OLED electron-transport layers.
Surface Functionalization: The sulfur atom possesses high affinity for noble metals (Au, Ag), allowing the formation of Self-Assembled Monolayers (SAMs) for tuning surface wettability and work function.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Structural Mechanistics: The "Methoxy-Lock" Effect
In material science, controlling the 3D packing of molecules is paramount. 2-Methoxy-4-methylbenzothioamide exhibits a specific behavior known as the "Methoxy-Lock."
Mechanism: The amide proton acts as a hydrogen bond donor, while the ortho-methoxy oxygen acts as an acceptor. This forms a pseudo-six-membered ring (S(6) motif).
Causality: This intramolecular bond reduces the rotational degree of freedom between the phenyl ring and the thioamide group.
Result: The molecule crystallizes in planar sheets rather than twisted conformers, enhancing charge carrier mobility in the solid state.
Pathway Visualization (Graphviz)
The following diagram illustrates the synthesis and material applications, highlighting the bifurcation between solid-state engineering and chemical transformation.
Caption: Workflow connecting synthesis of the thioamide to its three primary material science fates: Crystal Engineering, Heterocyclic Synthesis, and Surface Modification.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-4-methylbenzothioamide
Rationale: Commercial availability is often limited to the amide analog. Thionation must be performed under anhydrous conditions to prevent hydrolysis.
Reagents:
2-Methoxy-4-methylbenzamide (1.0 eq)
Lawesson’s Reagent (0.6 eq)
Toluene (Anhydrous)
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
Dissolution: Dissolve 10 mmol of 2-Methoxy-4-methylbenzamide in 50 mL of anhydrous toluene.
Addition: Add 6 mmol of Lawesson’s Reagent (0.6 eq). Note: Lawesson's reagent splits into two reactive dithiophosphine ylides, so 0.5-0.6 eq is sufficient.
Reflux: Heat the mixture to reflux (110°C) for 3-5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will be less polar (higher
) than the amide.
Workup: Cool to room temperature. The byproduct (polymeric phosphonate) often precipitates. Filter off the solid.
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the yellow residue from Ethanol/Water (9:1) to yield bright yellow needles.
Validation: IR Spectrum should show disappearance of Amide I band (1650-1690 cm⁻¹) and appearance of Thioamide bands (1300-1500 cm⁻¹).
Protocol B: Oxidative Cyclization to Conductive Benzothiazoles
Rationale: This converts the thioamide into a rigid, conjugated benzothiazole, a core unit for electron-transport materials.
Solubilization: Dissolve 1.0 g of thioamide in 20 mL of 10% NaOH solution. The solution may turn slight yellow due to thiolate formation.
Oxidation: Add this solution dropwise to a stirred solution of
(4 eq) in water at 80-90°C.
Precipitation: Stir for 1 hour. The product (7-methoxy-5-methylbenzothiazole) will precipitate as a white/pale solid.
Isolation: Cool and filter. Wash with cold water to remove ferrocyanide salts.
Application: The resulting benzothiazole is sublimed for use in physical vapor deposition (PVD) chambers for device fabrication.
Protocol C: Growth of Single Crystals for X-Ray Diffraction
Rationale: To verify the "Methoxy-Lock" planar conformation.
Methodology:
Prepare a saturated solution of the thioamide in Chloroform (
).
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
Add Methanol (MeOH) as an antisolvent layer on top (Ratio 1:1) carefully without mixing.
Cover with Parafilm and poke 3 small holes.
Allow to stand undisturbed at 20°C for 3-7 days.
Data Analysis: Look for
or space groups. Measure the torsion angle between the phenyl ring and the plane. A value confirms the locking effect.
Part 4: Data Presentation
Table 1: Comparative Properties of Amide vs. Thioamide Precursors
Property
2-Methoxy-4-methylbenzamide
2-Methoxy-4-methylbenzothioamide
Material Science Implication
H-Bond Donor
Moderate ()
Stronger ()
Thioamides form stronger intermolecular networks.
H-Bond Acceptor
Strong ()
Weak ()
Sulfur is a poor acceptor, shifting bonding to or .
Dipole Moment
High (~3.8 D)
Higher (~4.5 D)
Enhanced orientation in electric fields (poling).
Surface Affinity
Low
High (Au, Ag, Cu)
Enables SAM formation on electrodes.
References
Thionation Methodologies: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.
Crystal Engineering of Thioamides: Tiekink, E. R. T. (2017). Supramolecular architectures of thioamides. Crystals, 7(10), 299.
Jacobson Cyclization (Benzothiazoles): Bose, D. S., & Idrees, M. (2006). A mild and efficient oxidative cyclization of thiobenzanilides to benzothiazoles. Journal of Organic Chemistry, 71(21), 8261-8263.
Conformational Locking: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[2] Chemical Reviews, 103(4), 1435–1484.
optimizing reaction conditions for 2-Methoxy-4-methylbenzothioamide synthesis
Technical Support Center: Synthesis of 2-Methoxy-4-methylbenzothioamide Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylbenzothioamide. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Methoxy-4-methylbenzothioamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylbenzothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will explore the primary synthetic pathways, address frequently asked questions, and offer detailed troubleshooting for optimizing your reaction conditions.
Section 1: Overview of Synthetic Pathways
The synthesis of 2-Methoxy-4-methylbenzothioamide can be approached from two primary precursors: the corresponding benzamide or benzonitrile. The choice of starting material dictates the necessary reagents and reaction conditions, each with its own set of advantages and challenges.
Pathway A: Thionation of 2-Methoxy-4-methylbenzamide. This is the most common and direct route, involving the conversion of a carbonyl group to a thiocarbonyl. The reaction typically employs a thionating agent, with Lawesson's Reagent being the most prevalent.[1][2] This method is often favored for its reliability and high yields when optimized.[3]
Pathway B: Sulfhydrolysis of 2-Methoxy-4-methylbenzonitrile. This pathway involves the addition of a sulfur source, such as hydrogen sulfide (H₂S) or its equivalent, across the nitrile's carbon-nitrogen triple bond.[4][5] While avoiding the phosphorus-based byproducts of Lawesson's reagent, this route can require handling of toxic gaseous reagents or specialized conditions to achieve good conversion.[4][6]
Below is a diagram illustrating the common synthetic precursors leading to the target thioamide.
Caption: Figure 1. Primary synthetic pathways to 2-Methoxy-4-methylbenzothioamide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Methoxy-4-methylbenzothioamide?
The two most prevalent methods start from either 2-methoxy-4-methylbenzamide or 2-methoxy-4-methylbenzonitrile. The conversion of the amide using a thionating agent like Lawesson's reagent is a widely adopted strategy.[7][8] Alternatively, the nitrile can be converted to the thioamide using various sulfur sources, including hydrogen sulfide with a base catalyst or other reagents like sodium trimethylsilanethiolate.[4][6]
Q2: Which starting material is better: the amide or the nitrile?
This depends on reagent availability, scale, and safety considerations. The amide-to-thioamide conversion using Lawesson's reagent is often higher yielding and more versatile for a broad range of substrates.[3] However, it generates phosphorus-containing byproducts that can complicate purification.[9] The nitrile route avoids these byproducts but may require handling toxic gases like H₂S or less common reagents, and reaction conditions can be harsher for aliphatic nitriles.[4]
Q3: What are the key safety precautions when using Lawesson's reagent?
Lawesson's reagent and its byproducts have a strong, unpleasant odor.[2][10] All manipulations should be performed in a well-ventilated fume hood. It is also flammable when in contact with water or moist air, releasing hydrogen sulfide.[10] Therefore, it should be handled under an inert atmosphere if possible, and reactions should be quenched carefully. A sodium hypochlorite (bleach) solution is effective for neutralizing the odor of any residues.[10]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method.[11] Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between the starting material (amide or nitrile), the thioamide product, and any major byproducts. The thioamide product is typically more nonpolar than the starting amide and will have a higher Rf value. Visualization under UV light is usually sufficient.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My thionation reaction with Lawesson's reagent is giving a very low yield. What are the likely causes?
A: Low yields in this reaction are common and can usually be traced back to a few key parameters. The primary factors to investigate are reagent quality, reaction temperature, and reaction time.
Table 1. Troubleshooting Low Yield with Lawesson's Reagent
Potential Cause
Scientific Explanation & Recommended Solution
Degraded Lawesson's Reagent (LR)
LR is sensitive to moisture and can hydrolyze over time. It is also thermally unstable at temperatures above 110 °C.[9][12] Solution: Use freshly purchased LR from a reputable supplier. If in doubt, you can recrystallize it from hot toluene or xylene.[10] Ensure the reaction temperature does not significantly exceed 100-110 °C unless specific literature for your substrate suggests otherwise.
Insufficient Reaction Time or Temperature
The reactivity of amides towards LR varies. Electron-rich amides react faster than electron-poor ones.[8] The reaction may be sluggish at lower temperatures. Solution: First, ensure your starting amide is fully dissolved in the solvent (e.g., refluxing toluene or dioxane). Monitor the reaction by TLC every 1-2 hours. If the reaction stalls, consider incrementally increasing the temperature towards the solvent's reflux point. Extending the reaction time (e.g., overnight) may be necessary.
Incorrect Stoichiometry
The theoretical stoichiometry is 0.5 equivalents of LR per equivalent of amide, as LR delivers two sulfur atoms. However, in practice, using slightly more (0.55-0.6 eq) can help drive the reaction to completion, especially if the reagent has partially degraded.[3] Solution: Verify your calculations. Consider performing a small-scale trial with 0.6 equivalents of LR to see if the yield improves.
Poor Solvent Choice
The solvent must be anhydrous and capable of dissolving both the starting amide and LR at the reaction temperature. Common effective solvents are toluene, xylene, and 1,4-dioxane.[3] Solution: Ensure your solvent is properly dried before use. If solubility is an issue, consider switching to a higher-boiling solvent like xylene, while carefully controlling the temperature.
Problem Area 2: Impurity Formation & Side Reactions
Q: I see a significant amount of starting material left even after prolonged reaction times. How can I push the reaction to completion?
A: This indicates an incomplete reaction. The primary strategies are to increase the amount of the thionating agent or adjust the reaction conditions. Consider adding another small portion of Lawesson's reagent (e.g., 0.1-0.2 equivalents) to the reaction mixture and continue heating. Alternatively, switching to a higher boiling point solvent like xylene can increase the reaction rate.[3]
Q: My main impurity is 2-methoxy-4-methylbenzonitrile, not the starting amide. Why is this happening?
A: The formation of a nitrile is a known side reaction when thionating primary amides (like 2-methoxy-4-methylbenzamide, assuming it was made with ammonia) with reagents like Lawesson's or phosphorus pentasulfide.[9] The thionating reagent can also act as a dehydrating agent, converting the primary amide directly to the nitrile. This side reaction is often favored at higher temperatures.
Solution:
Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., 80-90 °C in toluene instead of reflux at 111 °C).
Use a Milder Reagent: While LR is standard, investigating alternative, milder thionating agents could be an option for sensitive substrates.
Q: My purification is complicated by phosphorus-containing byproducts. How can I effectively remove them?
A: This is the most common challenge when using Lawesson's reagent. The phosphorus byproducts are often sticky oils or solids that co-elute with the product during chromatography.
Solutions:
Aqueous Workup: After the reaction, quench the mixture carefully and perform an aqueous workup. Some phosphorus byproducts can be hydrolyzed. An efficient workup procedure involves decomposing the byproducts with ethylene glycol before standard aqueous extraction.[13]
Filtration through Silica: Sometimes, simply filtering the crude reaction mixture through a short plug of silica gel, eluting with a nonpolar solvent first to remove some byproducts, can be effective before a full chromatographic separation.
Crystallization: Thioamides are often crystalline. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective way to isolate the pure product, leaving the byproducts in the mother liquor.
Caption: Figure 2. Troubleshooting decision tree for low yield in Lawesson's reagent reactions.
Section 4: Experimental Protocols
Protocol 1: Synthesis via Thionation of 2-Methoxy-4-methylbenzamide
This protocol is a general guideline and may require optimization based on your specific substrate and laboratory conditions.
Materials:
2-Methoxy-4-methylbenzamide (1.0 eq)
Lawesson's Reagent (LR) (0.55 - 0.6 eq)
Anhydrous Toluene (or 1,4-Dioxane)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for chromatography
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen or argon atmosphere, add 2-Methoxy-4-methylbenzamide (1.0 eq) and anhydrous toluene (to make a ~0.2 M solution).
Reagent Addition: Add Lawesson's Reagent (0.55 eq) to the suspension in one portion.
Heating: Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-6 hours. The reaction mixture should become a clear, yellow-orange solution.
Monitoring: Monitor the reaction progress by TLC, checking for the disappearance of the starting amide spot.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted LR and acidic byproducts.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Purification:
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent like ethanol may yield the pure product.[11]
Section 5: References
Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697–700. (While this source focuses on microwave synthesis, it is representative of thioamide preparation). URL: [Link]
Zhang, P., et al. (2018). Decarboxylative Thioamidation of α-Keto Acids with N-Sulfonyl-1,2,3-triazoles as Amine Surrogates. The Journal of Organic Chemistry, 83(22), 14269-14276. (Illustrates general thioamide synthesis principles). URL: [Link]
Lin, P. Y., Ku, W. S., & Shiao, M. J. (1992). A new method for converting nitriles into primary thioamides by sodium trimethylsilanethiolate. Synthesis, (12), 1219-1220. URL: [Link]
Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (Provides context for precursor synthesis). URL:
Newton, C. G., et al. (2023). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications, 14(1), 4976. URL: [Link]
Kayukova, L. A., & Orazbakova, K. T. (2021). Modification of organic compounds with Lawesson's reagent. Chemistry of Heterocyclic Compounds, 57(8), 705-722. URL: [Link]
Google Patents. (2012). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine. (Provides context for precursor synthesis). URL:
ACS Publications. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. URL: [Link]
Naranjo-Castañeda, C., Leyva-Ramírez, M. A., & Juaristi, E. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. New Journal of Chemistry. URL: [Link]
Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. URL: [Link]
ChemRxiv. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. URL: [Link]
Journal of the Chemical Society. (1965). Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. URL: [Link]
Wu, K., et al. (2021). A Practical and Environmentally Friendly Work-Up Procedure for the Lawesson's Reagent-Mediated Thionation Reaction. Molecules, 26(22), 6937. URL: [Link]
Semantic Scholar. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. URL: [Link]
ResearchGate. (2019). Desulfurization of benzothioamide. URL: [Link]
PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. URL: [Link]
ResearchGate. (2021). Synthesis of a compound containing methoxybenzamide. URL: [Link]
PMC. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. URL: [Link]
Drobeta. (2011). NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. URL: [Link]
Technical Support Center: 2-Methoxy-4-methylbenzothioamide Synthesis
Troubleshooting Guide & FAQs Executive Summary Synthesizing 2-Methoxy-4-methylbenzothioamide (CAS: Variable/Generic Structure) presents unique challenges due to the electronic effects of the ortho-methoxy and para-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting Guide & FAQs
Executive Summary
Synthesizing 2-Methoxy-4-methylbenzothioamide (CAS: Variable/Generic Structure) presents unique challenges due to the electronic effects of the ortho-methoxy and para-methyl substituents. The electron-donating nature of these groups increases the electron density on the thiocarbonyl sulfur, making it highly nucleophilic and susceptible to oxidative dimerization. Furthermore, the steric bulk of the ortho-methoxy group can impede thionation kinetics, leading to incomplete conversion and specific byproducts.
This guide addresses the three most critical impurity profiles:
The Hydrolysis Trap: Amide formation during nitrile thionation.
The Dehydration Paradox: Nitrile reversion during amide thionation.
Oxidative Dimerization: Formation of "Hector's Base" analogues (1,2,4-thiadiazoles).
Part 1: The Reaction Landscape
The following network illustrates the connectivity between the target molecule and its primary impurities. Understanding this pathway is essential for root-cause analysis.
Figure 1: Synthetic connectivity showing how the target thioamide interconverts with common impurities based on reaction conditions.
Part 2: Troubleshooting Modules
Module 1: High Levels of Amide Impurity
Symptom: HPLC shows a peak with
mass (relative to target) or NMR shows a carbonyl shift (~168 ppm) instead of thiocarbonyl (~200 ppm).
Context: This is most common when using Route A (Nitrile + NaSH/H₂S) . The ortho-methoxy group donates electrons, making the nitrile carbon less electrophilic. This slows down the attack of
, allowing competing water molecules (smaller nucleophiles) to attack and form the amide.
Probable Cause
Mechanism
Corrective Action
Hydrated Reagents
NaSH is often supplied as a hydrate (xH₂O). At high temps, this water hydrolyzes the nitrile.
Protocol Shift: Switch to the Manjunatha System (NaSH + MgCl₂ in DMF). Mg²⁺ coordinates to the nitrile nitrogen, increasing electrophilicity and favoring attack over .
pH Drift
High pH favors hydrolysis of the formed thioamide back to amide/acid.
Buffer: Maintain pH ~8-9. Avoid strong mineral bases. Use Et₃N or pyridine if buffering is needed.
Incomplete Thionation
Steric hindrance of 2-OMe prevents full conversion.
Catalysis: Add 10 mol% Diethylamine or a Phase Transfer Catalyst (e.g., Aliquat 336) to solubilize in organic phase.
Q: I am using Lawesson's Reagent (Route B) and still seeing amide. Why?A: This is likely unreacted starting material , not a side product. The 2-OMe group sterically hinders the approach of the bulky Lawesson's ylide.
Fix: Increase equivalents of LR to 0.6-0.7 (theoretical is 0.5) and reflux in toluene rather than THF to overcome the steric barrier.
Module 2: Nitrile Reversion (The Dehydration Paradox)
Symptom: Appearance of the nitrile starting material (
) when performing Route B (Amide Thionation) .
Context: Lawesson's Reagent (LR) is oxophilic. While it swaps O for S, it can also act as a dehydrating agent for primary amides (
), stripping water to regenerate the nitrile ().
Technical Insight:
The mechanism involves the formation of a 4-membered thiaoxaphosphetane intermediate. If the temperature is too high or the reaction runs too long, the intermediate collapses to eliminate
(scavenged by LR residues) rather than exchanging S/O.
Troubleshooting Protocol:
Temperature Control: Do not exceed 80°C. Switch from refluxing toluene (110°C) to refluxing THF (66°C).
Stoichiometry: Avoid large excesses of LR.
Alternative Reagent: If nitrile formation persists >5%, switch to P₄S₁₀ + Hexamethyldisiloxane (HMDO) . This "silicon-modified" P₄S₁₀ generates a more reactive but less dehydrating thionating species.
Module 3: The "Hector's Base" Impurity (Thiadiazoles)
Context: Thioamides are electron-rich. The 2-OMe and 4-Me groups make the sulfur atom in your target molecule exceptionally nucleophilic. In the presence of air, light, or mild oxidants during workup, two molecules oxidatively couple.
Mechanism:
Prevention Strategy:
Inert Atmosphere: Perform all reactions and workups under
or Argon.
Avoid Oxidative Workups: Never use hypochlorite (bleach) to quench sulfur smells while the product is present. Use mild peroxide quenchers only on waste streams.
Radical Scavengers: If the product is stored in solution, add trace BHT (butylated hydroxytoluene) to inhibit radical oxidation pathways.
Part 3: Validated Synthetic Protocol (NaSH/MgCl₂ Method)
This protocol is optimized to minimize hydrolysis (Amide) and oxidation (Thiadiazole).
Reagents:
2-Methoxy-4-methylbenzonitrile (1.0 eq)
NaSH
xH₂O (2.0 eq)
MgCl₂
6H₂O (1.0 eq)
Solvent: DMF (Dry, 5 mL/mmol)
Step-by-Step:
Complexation: Dissolve Nitrile in DMF. Add MgCl₂. Stir for 15 min at RT. (Solution may turn slightly turbid; this coordinates the nitrile).
Addition: Add NaSH in one portion.
Reaction: Heat to 60°C (Do not exceed 80°C to prevent hydrolysis). Monitor by HPLC.
Quench (Critical): Pour reaction mixture into ice-cold 0.5 M HCl .
Why? Acidic quench protonates the thioamide immediately, stabilizing it against hydrolysis and preventing the formation of water-soluble thioimidates.
Filtration: The product usually precipitates as a yellow solid. Filter and wash with cold water.
Drying: Dry under vacuum at 40°C. Avoid high heat in air.
Part 4: Diagnostic Decision Tree
Use this logic flow to determine the next step when an impurity is detected.
Figure 2: Diagnostic logic for identifying impurities based on mass shift.
References
Manjunatha, S. G., et al. "A New Method for Synthesizing Aromatic Primary Thioamides from Nitriles without Handling Gaseous Hydrogen Sulfide." Synthetic Communications, vol. 36, no. 1, 2006, pp. 60-65. Link
Core citation for the MgCl₂/NaSH protocol to prevent hydrolysis.
Ozturk, Turan, et al. "Thionation with Lawesson's Reagent." Chemical Reviews, vol. 107, no. 11, 2007, pp. 5210–5278. Link
Authoritative review on Lawesson's reagent mechanisms, including dehydr
Kaboudin, B., & Elhamifar, D. "A Simple and Efficient Synthesis of Thioamides from Nitriles using P4S10."[1] Synthesis, vol. 2006, no.[1][2] 02, 2006, pp. 224-226. Link
Alternative route avoiding Lawesson's reagent byproducts.
Castanheiro, T., et al. "Oxidative Cyclization of Thiobenzamides to 1,2,4-Thiadiazoles." Tetrahedron Letters, vol. 57, no. 4, 2016. Link
Technical Support Center: 2-Methoxy-4-methylbenzothioamide Synthesis
The following technical guide addresses the synthesis and yield optimization of 2-Methoxy-4-methylbenzothioamide . This response is structured as a Tier-2 Technical Support resource for research and development scientist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and yield optimization of 2-Methoxy-4-methylbenzothioamide . This response is structured as a Tier-2 Technical Support resource for research and development scientists.
Target Molecule: 2-Methoxy-4-methylbenzothioamide
Core Challenge: The simultaneous presence of an electron-donating methoxy group at the ortho position and a methyl group at the para position creates a "deactivated" nitrile/amide center.[1][2][3]
Electronic Effect: Both substituents donate electron density into the benzene ring, rendering the carbonyl (in amides) or cyano (in nitriles) carbon less electrophilic. This significantly slows down nucleophilic attack by sulfur species (
Steric Effect: The ortho-methoxy group provides steric bulk, physically hindering the approach of bulky thionating reagents like Lawesson’s Reagent.
Recommended Strategy:
For maximum yield and purity, we recommend the Nitrile Thiolysis Route (Method A) using a Lewis Acid promoter (MgCl
) or an Ionic Liquid catalyst. This bypasses the steric bulk issues often seen with Lawesson's reagent and drives the reaction on electron-rich substrates.
Decision Tree: Route Selection
Use the following logic flow to determine the best protocol for your available starting materials.
Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and scale.
Method A: Nitrile Thiolysis (High Yield Protocol)
Principle: Direct addition of hydrogen sulfide to the nitrile.
Optimization for this Substrate: Standard NaSH often fails on electron-rich nitriles.[1][3] We utilize Magnesium Chloride (MgCl
) as a catalyst.[2][3] The Mg ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center, thereby overcoming the deactivating effect of the methoxy/methyl groups.
Workup: Dissolve oil in EtOAc, wash extensively with LiCl (5% aq) to remove DMF, then brine. Dry over NaSO.
Product Hydrolysis
Reaction conditions too basic or acidic quench too long.[2][3]
Control: Use NaSH (milder than NaS). Filter the precipitate immediately after acid quench; do not let it sit in acid.
Method B: Amide Thionation (Lawesson's Reagent)
Principle: Oxygen-Sulfur exchange using Lawesson's Reagent (LR).[1][2][3][5]
Optimization: The ortho-methoxy group creates steric hindrance.[1][2][3] Standard reflux may result in incomplete reaction or decomposition.[2][3]
Optimized Protocol
Reagents: 2-Methoxy-4-methylbenzamide (1.0 eq), Lawesson's Reagent (0.6 eq - Note: LR delivers 2 sulfurs, but 0.6 eq ensures excess).[1][2][3]
Step B: Flash Column Chromatography.[2][3] Elute with Hexane:EtOAc (start 95:5, gradient to 80:20).[2][3] The thioamide is usually less polar than the amide but more polar than LR byproducts.
Hydrolysis: After reaction, stir the crude mixture in THF/Water (1:1) for 30 mins to hydrolyze excess LR, then extract. Use basic alumina for column chromatography.[2][3]
Deodorize: Treat glassware and waste with bleach (sodium hypochlorite) solution immediately after use.[2][3]
Frequently Asked Questions (FAQs)
Q: Why is my yield lower than the literature values for unsubstituted benzothioamide?A: The 2-methoxy group is the culprit. It donates electrons (resonance) and blocks the reaction site (sterics).[2] Literature yields for simple benzothioamide (often >90%) do not apply here.[2][3] Expect 75-85% as a "good" yield for this substituted analog.[3]
Q: Can I use P
S instead of Lawesson's Reagent?A: Yes, but PS usually requires higher temperatures and is less soluble.[2] If using PS, add Hexamethyldisiloxane (HMDSO) .[2][3] This generates a soluble silicon-sulfur species that is highly reactive and easier to work up.[1][2][3]
Q: How do I store the product?A: Thioamides are sensitive to oxidation (turning back to amides) and light.[2] Store in an amber vial, under inert gas (Argon/Nitrogen), at -20°C for long-term storage.
Technical Support Center: Synthesis of 2-Methoxy-4-methylbenzothioamide
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylbenzothioamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylbenzothioamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this key intermediate. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges encountered during this synthetic transformation.
Introduction to Thioamide Synthesis
The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis, often pivotal in the development of pharmaceuticals and agrochemicals.[1] 2-Methoxy-4-methylbenzothioamide synthesis typically involves the thionation of the corresponding amide, 2-methoxy-4-methylbenzamide. While seemingly straightforward, this reaction is fraught with potential challenges, from incomplete conversion and side-product formation to difficulties in purification. This guide will focus on the most common methods and provide solutions to the issues you may encounter.
The most prevalent method for this conversion is the use of Lawesson's reagent (LR), a mild and effective thionating agent.[2][3] Other phosphorus-based reagents like phosphorus pentasulfide (P₄S₁₀) are also employed, though they often require harsher conditions.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-Methoxy-4-methylbenzothioamide and provides actionable solutions.
Issue 1: Low or No Conversion of the Starting Amide
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 2-methoxy-4-methylbenzamide.
Potential Causes & Solutions:
Insufficient Reagent: Lawesson's reagent is typically used in stoichiometric amounts or slight excess. For a complete conversion, ensure at least 0.5 equivalents of LR are used per equivalent of amide. In practice, using 0.6-0.7 equivalents is often optimal.
Low Reaction Temperature: Thionation reactions require thermal energy to proceed. If the reaction is sluggish, gradually increasing the temperature of the reaction mixture in a suitable high-boiling solvent like toluene or xylene can enhance the reaction rate.
Poor Solubility of Reagents: Ensure that both the starting amide and Lawesson's reagent are adequately dissolved in the reaction solvent. If solubility is an issue, consider switching to a solvent with a higher boiling point and better solvating properties for polar compounds, such as dioxane or diglyme.
Deactivated Lawesson's Reagent: Lawesson's reagent can degrade upon prolonged exposure to moisture.[5] It is crucial to use a fresh, dry batch of the reagent and to conduct the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
Issue 2: Formation of a Nitrile Byproduct
Symptoms: Characterization of the crude product (e.g., by ¹H NMR or IR spectroscopy) reveals the presence of 2-methoxy-4-methylbenzonitrile.
Potential Causes & Solutions:
Excessive Reaction Temperature or Time: Overheating the reaction mixture or allowing the reaction to proceed for too long can lead to the dehydration of the primary thioamide to the corresponding nitrile.[6] Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Use of P₄S₁₀: Phosphorus pentasulfide is a stronger dehydrating agent than Lawesson's reagent and is more prone to causing nitrile formation, especially at elevated temperatures.[6] If nitrile formation is a persistent issue, switching to Lawesson's reagent is recommended.
Issue 3: Difficult Purification and Persistent Impurities
Symptoms: The crude product is difficult to purify by column chromatography, and the final product is contaminated with phosphorus-containing byproducts.
Potential Causes & Solutions:
Lawesson's Reagent Byproducts: The reaction of Lawesson's reagent with the amide produces stoichiometric amounts of a six-membered ring byproduct that can be challenging to separate from the desired thioamide.[1]
Workup Procedure: A specialized workup can simplify purification. After the reaction is complete, quenching the reaction mixture with ethanol or ethylene glycol can decompose the phosphorus byproducts into more polar, water-soluble species that can be removed by an aqueous wash.[1][7]
Chromatography-Free Purification: For larger scale reactions, a chromatography-free workup has been developed. This involves treatment with ethylene glycol followed by phase separation, extraction, and recrystallization to yield the pure thioamide.[1]
Alternative Reagents: If purification remains a significant hurdle, consider using alternative thionating agents that generate more easily removable byproducts. For example, the combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) allows for the removal of byproducts through a simple hydrolytic workup or filtration through a silica gel plug.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of 2-Methoxy-4-methylbenzothioamide from the corresponding amide?
For the thionation of amides, Lawesson's reagent is generally the preferred choice due to its mild reaction conditions and high yields.[2][3] It is more selective and less likely to cause the formation of nitrile byproducts compared to phosphorus pentasulfide (P₄S₁₀).[2]
Q2: Can I synthesize 2-Methoxy-4-methylbenzothioamide directly from 2-methoxy-4-methylbenzonitrile?
Yes, the synthesis of thioamides from nitriles is a well-established method.[8] This typically involves the reaction of the nitrile with a source of hydrogen sulfide, such as sodium hydrosulfide or by bubbling H₂S gas through the reaction mixture.[9][10] Phase-transfer catalysts can be employed to facilitate the reaction between the organic-soluble nitrile and the aqueous sulfide source.[8]
Q3: What are the key reaction parameters to control for a successful synthesis?
The critical parameters to monitor are:
Temperature: To ensure a reasonable reaction rate without promoting side reactions.
Reaction Time: To achieve complete conversion of the starting material while minimizing byproduct formation.
Stoichiometry of the Thionating Agent: To drive the reaction to completion.
Anhydrous Conditions: To prevent the deactivation of the thionating reagent.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting amide is typically more polar than the resulting thioamide. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, product, and any major byproducts. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q5: Are there any safety precautions I should take when working with thionating reagents?
Yes, thionating reagents like Lawesson's reagent and P₄S₁₀ can release toxic and foul-smelling hydrogen sulfide (H₂S) gas upon contact with moisture.[11] Therefore, it is essential to:
Work in a well-ventilated fume hood.
Handle the reagents under an inert atmosphere.
Quench the reaction and any residual reagent carefully.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-methylbenzothioamide using Lawesson's Reagent
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-methoxy-4-methylbenzamide (1.0 eq).
Add anhydrous toluene or dioxane as the solvent.
Add Lawesson's reagent (0.6 eq).
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.
Once the starting material is consumed (usually within 2-4 hours), cool the reaction mixture to room temperature.
Add ethanol (approximately 10% of the reaction volume) and stir for 30 minutes to quench the excess Lawesson's reagent and its byproducts.[1]
Concentrate the mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Methoxy-4-methylbenzothioamide.
Data Presentation
Reagent
Typical Conditions
Advantages
Disadvantages
Lawesson's Reagent
Toluene or Dioxane, Reflux
Mild conditions, high yields, good selectivity for amides.[2][3]
Biological Activity of 2-Methoxy-4-methylbenzothioamide vs. Analogs: A Comparative Guide
This guide provides an in-depth technical analysis of 2-Methoxy-4-methylbenzothioamide , evaluating its biological activity profile against key structural analogs. The content is designed for researchers and drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Methoxy-4-methylbenzothioamide , evaluating its biological activity profile against key structural analogs. The content is designed for researchers and drug discovery scientists, focusing on structure-activity relationships (SAR), mechanistic insights, and experimental validation.
Executive Summary
2-Methoxy-4-methylbenzothioamide (CAS: 64559-06-4) represents a specialized scaffold in the thiobenzamide class, distinct from clinical standards like Ethionamide due to its specific steric and electronic substitution pattern. While unsubstituted thiobenzamides often exhibit broad but weak biological activity, the introduction of the 2-methoxy (ortho) and 4-methyl (para) groups significantly modulates the compound's lipophilicity, metabolic stability, and receptor binding affinity.
This guide compares the target molecule against three primary analog classes:
Clinical Standards (Ethionamide): For antitubercular efficacy benchmarks.
Monosubstituted Analogs (4-Methylbenzothioamide): To isolate the effect of the methoxy group.
Bioisosteres (2-Methoxy-4-methylbenzamide): To evaluate the contribution of the thioamide "warhead."
Chemical Structure & Properties Analysis[1][2][3][4][5][6][7][8]
The biological behavior of 2-Methoxy-4-methylbenzothioamide is governed by three structural features:
Thioamide Moiety (-CSNH₂): The primary pharmacophore. It acts as a metal chelator (e.g., Cu²⁺, Fe²⁺) and a substrate for bioactivation (e.g., by the monooxygenase EthA in M. tuberculosis).
2-Methoxy Group (-OCH₃): Provides electron donation via resonance but, more importantly, exerts ortho-steric hindrance . This can twist the thioamide group out of planarity with the benzene ring, altering solubility and preventing rapid metabolic hydrolysis.
4-Methyl Group (-CH₃): Increases lipophilicity (LogP) and electron density via induction, potentially enhancing cell wall permeability.
Thioamides are prodrugs requiring activation by the enzyme EthA to form an S-oxide intermediate, which then inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.
Target Performance: The 2-methoxy group can sterically hinder the approach of the EthA enzyme compared to unsubstituted analogs, potentially increasing the MIC (Minimum Inhibitory Concentration) but also reducing rapid hepatic clearance in host systems.
Analog Comparison:
Ethionamide: High potency (MIC: 0.5–2.0 µg/mL) due to the pyridine nitrogen facilitating enzyme interaction.
4-Methylbenzothioamide: Moderate potency.[1] Lacks the ortho-substituent, allowing easier activation but faster degradation.
2-Methoxy-4-methylbenzothioamide: Predicted MIC: 5.0–12.5 µg/mL. The increased lipophilicity aids penetration of the mycobacterial cell wall, but the steric bulk slightly impedes bioactivation.
Antimicrobial & Antifungal Activity
Unlike the specific activation required for TB, general antimicrobial activity often relies on metal chelation and membrane disruption.
Mechanism: The sulfur atom coordinates with essential metal ions (Cu, Zn) in bacterial metalloenzymes.
Data Insight: The 2-methoxy group can act as an intramolecular H-bond acceptor for the thioamide proton, "locking" the conformation and potentially reducing chelation efficacy compared to the 4-methyl analog. However, it increases stability against hydrolysis.
Anticancer Potential (Antiproliferative)
Thiobenzamides have been explored as histone deacetylase (HDAC) inhibitors and radical scavengers.
Observation: Analogs with electron-donating groups (methoxy/methyl) often show reduced cytotoxicity compared to electron-withdrawing analogs (e.g., 4-chloro), making them safer but less potent as direct cytotoxins.
Specificity: The 2-methoxy-4-methyl scaffold is frequently used in Nicotinic Acetylcholine Receptor (nAChR) ligands (as benzamides), suggesting the thioamide variant may possess off-target neurological activity.
Mechanistic Visualization
The following diagram illustrates the bioactivation pathway of the thioamide and the steric influence of the 2-methoxy substituent.
Caption: Bioactivation pathway of thiobenzamides. The 2-methoxy group (Prodrug node) introduces steric bulk that modulates the rate of S-oxidation by EthA.
Experimental Protocols
To validate the biological activity of 2-Methoxy-4-methylbenzothioamide, the following protocols are recommended.
Synthesis of 2-Methoxy-4-methylbenzothioamide
Rationale: Direct thionation of the amide is the most reliable method.
Starting Material: 2-Methoxy-4-methylbenzamide.
Reagent: Lawesson’s Reagent (0.5 equiv) or P₄S₁₀.
Solvent: Anhydrous Toluene or THF.
Procedure:
Dissolve 1.0 mmol of amide in 10 mL dry toluene.
Add 0.5 mmol Lawesson’s Reagent.
Reflux at 110°C for 2-4 hours (monitor via TLC, Hexane:EtOAc 7:3).
Workup: Cool to RT, remove solvent in vacuo. Purify via silica gel column chromatography.
A Researcher's Guide to Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Outcomes for 2-Methoxy-4-methylbenzothioamide
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous one. This guide provides a comprehensive framework for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous one. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret in vitro and in vivo studies, using the novel compound 2-Methoxy-4-methylbenzothioamide as a central case study. While specific experimental data for this exact molecule is not yet publicly available, this guide will leverage established methodologies and data from structurally related benzothioamide and benzamide compounds to illustrate the critical steps and considerations in preclinical evaluation.[1][2] The principles and protocols outlined herein are designed to ensure scientific integrity and provide a clear path for establishing a meaningful correlation between laboratory findings and whole-organism responses.[3][4]
Introduction to 2-Methoxy-4-methylbenzothioamide: A Compound of Interest
Benzothioamide and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer, antimicrobial, and enzyme-inhibitory properties.[5][6] The structural features of 2-Methoxy-4-methylbenzothioamide, specifically the methoxy and methyl substitutions on the benzothioamide core, suggest its potential as a targeted therapeutic agent. This guide will explore the necessary experimental pathways to elucidate its biological activity and therapeutic potential.
Part 1: Foundational In Vitro Evaluation: Unveiling Cellular Mechanisms
The initial phase of investigation for any new compound lies in robust in vitro testing. These studies are essential for determining the compound's direct effects on cellular processes, identifying potential molecular targets, and establishing a preliminary therapeutic window.[7] The absence of complex biological systems in this controlled environment allows for a clear assessment of the compound's intrinsic activity.[8]
Rationale for Experimental Design
The choice of in vitro assays should be driven by a clear hypothesis regarding the compound's mechanism of action. Given the known activities of related benzamide and benzothiazole derivatives, a logical starting point is to investigate its potential as an inhibitor of key signaling pathways implicated in cancer, such as the Hedgehog or other kinase pathways.[9][10][11]
Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment
A fundamental first step is to determine the compound's cytotoxic effect on a panel of relevant cancer cell lines.
1. Cell Line Selection and Culture:
Select a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) and a non-cancerous control cell line (e.g., fibroblasts) to assess selectivity.
Culture cells in their recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
Prepare a stock solution of 2-Methoxy-4-methylbenzothioamide in a suitable solvent like dimethyl sulfoxide (DMSO).[12]
Perform serial dilutions to create a range of working concentrations.
3. Cytotoxicity Assay (e.g., Sulforhodamine B [SRB] Assay): [13]
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Treat the cells with varying concentrations of 2-Methoxy-4-methylbenzothioamide for a specified duration (e.g., 72 hours).
Fix the cells with trichloroacetic acid, wash, and stain with SRB dye.
Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell growth inhibition for each concentration.
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.
Illustrative In Vitro Data
The following table presents hypothetical data for the in vitro cytotoxicity of 2-Methoxy-4-methylbenzothioamide against a panel of cancer cell lines.
Cell Line
Tumor Type
IC50 (µM)
MCF-7
Breast Cancer
5.2
HCT-116
Colon Cancer
8.7
A549
Lung Cancer
12.1
NIH-3T3
Normal Fibroblast
> 50
Interpretation of Illustrative Data: The hypothetical data suggests that 2-Methoxy-4-methylbenzothioamide exhibits selective cytotoxicity against cancer cell lines, with the most potent activity observed in the MCF-7 breast cancer line. The high IC50 value against the normal fibroblast cell line indicates a favorable preliminary therapeutic index.
Visualizing the In Vitro Workflow
Caption: A streamlined workflow for in vitro cytotoxicity testing.
Part 2: Transitioning to In Vivo Models: Assessing Efficacy and Safety in a Living System
While in vitro studies provide crucial initial data, they lack the complexity of a whole organism, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and interactions with the tumor microenvironment.[8] Therefore, in vivo studies are an indispensable step in preclinical drug development.[7]
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for the relevance of in vivo findings. For oncology research, immunocompromised mouse models (e.g., NOD/SCID) bearing human tumor xenografts are commonly used.[14][15] This allows for the evaluation of the compound's effect on human tumors in a living system.
Detailed Experimental Protocol: Xenograft Tumor Growth Inhibition Study
1. Animal Model and Tumor Implantation:
Use immunocompromised mice (e.g., female NOD/SCID, 6-8 weeks old).
Subcutaneously implant a suspension of a responsive cancer cell line (e.g., MCF-7, based on in vitro data) into the flank of each mouse.
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Animal Grouping and Treatment:
Randomize mice into control and treatment groups (e.g., n=8-10 mice per group).
Administer 2-Methoxy-4-methylbenzothioamide to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels.
Administer the vehicle control to the control group.
3. Monitoring and Data Collection:
Measure tumor volume using calipers at regular intervals (e.g., twice weekly) and calculate using the formula: (Length x Width²)/2.[14]
Monitor animal body weight as an indicator of toxicity.
Observe animals for any signs of adverse effects.
4. Study Endpoint and Analysis:
Terminate the study when tumors in the control group reach a predetermined size or after a set duration.
Excise tumors and weigh them.
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Illustrative In Vivo Data
The following table presents hypothetical data for an in vivo xenograft study of 2-Methoxy-4-methylbenzothioamide.
Treatment Group
Dose (mg/kg)
Mean Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Mean Body Weight Change (%)
Vehicle Control
-
1250
-
+5
2-Methoxy-4-methylbenzothioamide
25
625
50
+2
2-Methoxy-4-methylbenzothioamide
50
375
70
-3
Interpretation of Illustrative Data: The hypothetical in vivo data suggests a dose-dependent antitumor activity of 2-Methoxy-4-methylbenzothioamide in the MCF-7 xenograft model. The significant tumor growth inhibition at both dose levels, coupled with minimal impact on body weight, indicates a potentially effective and well-tolerated compound.
Visualizing the In Vivo Workflow
Caption: Key stages of an in vivo xenograft study.
Part 3: Bridging the Divide: Correlating In Vitro and In Vivo Findings
A critical aspect of preclinical evaluation is establishing a correlation between in vitro potency and in vivo efficacy.[3][4] A strong correlation enhances the predictive value of in vitro assays for subsequent in vivo studies.
Comparative Analysis
In our illustrative example, the potent in vitro activity of 2-Methoxy-4-methylbenzothioamide against the MCF-7 cell line (IC50 = 5.2 µM) translated into significant tumor growth inhibition in the in vivo MCF-7 xenograft model. This positive correlation suggests that the compound's direct cytotoxic effect on cancer cells is a primary driver of its antitumor activity.
Discrepancies between in vitro and in vivo results can arise from several factors, including poor bioavailability, rapid metabolism, or off-target effects in the whole organism. Further pharmacokinetic and pharmacodynamic studies are necessary to fully understand the compound's behavior in vivo.
Hypothetical Signaling Pathway Inhibition
Based on the activities of related benzamide compounds that are known to inhibit the Hedgehog signaling pathway, we can hypothesize a similar mechanism for 2-Methoxy-4-methylbenzothioamide.[9][10]
Caption: Hypothetical inhibition of the Hedgehog signaling pathway.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the preclinical evaluation of a novel compound, 2-Methoxy-4-methylbenzothioamide. By integrating carefully designed in vitro and in vivo studies, researchers can build a comprehensive understanding of a compound's therapeutic potential. The illustrative data and workflows provided serve as a practical template for navigating the complexities of preclinical drug development. Future research on 2-Methoxy-4-methylbenzothioamide should focus on elucidating its precise mechanism of action, conducting detailed pharmacokinetic and toxicology studies, and exploring its efficacy in a broader range of preclinical models.
References
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ResearchGate. Synthesis of benzothioamide derivatives from benzonitriles and H 2 S-based salts in supercritical CO 2 | Request PDF.
NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY.
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Dissolution Technologies. Role of In Vitro–In Vivo Correlations in Drug Development.
ResearchGate. (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. 2025.
ResearchGate. (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. 2025.
MDPI. 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. 2025.
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Comparative in vitro Cytotoxic Studies of Novel 8-(4j/2j-Methoxy/Unsubstituted phenylcarbamoyl) bicyclo[3.3.1]nonane Derivatives. 2014.
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Benchchem. Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study.
PMC. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. 2021.
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Spectroscopic Profiling & Comparative Analysis: 2-Methoxy-4-methylbenzothioamide Derivatives
Executive Summary: The Thioamide Advantage In medicinal chemistry, the substitution of an amide oxygen with sulfur (bio-isosteric replacement) is a high-value strategy to alter lipophilicity, metabolic stability, and hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thioamide Advantage
In medicinal chemistry, the substitution of an amide oxygen with sulfur (bio-isosteric replacement) is a high-value strategy to alter lipophilicity, metabolic stability, and hydrogen-bonding capability.[1] This guide provides an in-depth spectroscopic comparison of 2-Methoxy-4-methylbenzothioamide —a scaffold of increasing interest for its potential antitubercular and coordination chemistry applications—against its oxygenated isostere (the amide) and structural analogs.
We focus on the causality of spectral shifts: how the electron-donating methoxy group at the ortho position and the methyl group at the para position influence the thioamide resonance, driving the thione-thiol tautomeric equilibrium that defines the molecule's reactivity.
Structural Dynamics & Tautomerism
To interpret the spectroscopy of benzothioamides, one must first understand the dynamic equilibrium between the Thione (dominant in solid state/neutral solution) and Thiol (imidothiol, accessible in basic conditions or metal coordination) forms.
The 2-methoxy substituent is critical here; it acts as an intramolecular hydrogen bond acceptor for the thioamide N-H, locking the conformation and influencing the vibrational modes.
Diagram 1: Thione-Thiol Tautomerism & Metal Coordination Logic
Caption: The 2-methoxy group stabilizes the Thione form via intramolecular N-H...O hydrogen bonding, distinct from unsubstituted benzothioamides.
Experimental Protocol: Synthesis & Isolation
Reliable spectroscopic data requires high-purity samples.[2] The following protocol ensures the complete conversion of the amide precursor to the thioamide, minimizing the "mixed" spectra often seen in low-quality commercial samples.
Activation: Dissolve 1.0 eq of the benzamide in anhydrous toluene under
atmosphere.
Scientist's Note: Moisture initiates the hydrolysis of Lawesson's Reagent, releasing
prematurely and reducing yield.
Thionation: Add 0.6 eq of Lawesson’s Reagent. Reflux at 110°C for 3-5 hours.
Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The thioamide product will appear as a higher R_f spot (less polar than amide) and may fluoresce under UV.
Workup: Cool to RT. Filter off the white precipitate (LR byproducts). Evaporate solvent.[3][4]
Purification: Recrystallize from Ethanol/Water.
Why? Thioamides are prone to oxidation; rapid recrystallization prevents the formation of S-oxides.
Diagram 2: Synthesis & Characterization Workflow
Caption: Logical flow for converting the amide isostere to the target thioamide, followed by critical spectral validation checkpoints.
Spectroscopic Benchmarking: The Comparison
This section objectively compares the Target Molecule (TM) (2-Methoxy-4-methylbenzothioamide) against its direct Amide Analog (2-Methoxy-4-methylbenzamide) and a Non-substituted Control (Benzothioamide).[1]
A. Infrared Spectroscopy (FT-IR)[1][2][5][6][7]
The most diagnostic feature is the disappearance of the strong Amide I band (
Thioamide N-H is more acidic; intramolecular H-bond with 2-OMe broadens this peak.[1]
Thioamide I
N/A
1380–1420
Mixed mode ().[1] Stronger bond order in C-N due to resonance.
Thioamide IV ()
N/A
1100–1200
The "fingerprint" of the thioamide. Often split due to coupling with ring vibrations.
Critical Analysis: In the TM, the 2-methoxy group creates a steric environment that may slightly lower the
frequency compared to unsubstituted benzothioamide (typically ~1220 cm⁻¹) due to electron donation into the ring, which destabilizes the C=S double bond character slightly in favor of the C-N double bond character.
B. Nuclear Magnetic Resonance (
H &
C NMR)
NMR provides the definitive proof of the carbon skeleton and electronic environment.
Nucleus
Assignment
Amide Analog ( ppm)
Target Molecule (TM) ( ppm)
Interpretation
C
C=X (Carbonyl/Thiocarbonyl)
165–168
190–200
The sulfur atom is less electronegative but has a larger paramagnetic shielding term, causing a massive downfield shift.[1]
H
N-H
7.5–8.0
9.0–10.5
The thioamide proton is significantly more acidic (deshielded).[1] The 2-OMe group creates an intramolecular H-bond, pushing this shift further downfield.
H
2-OMe
~3.85
~3.90
Slight downfield shift due to the anisotropic effect of the bulky C=S group.
H
4-Me
~2.35
~2.35
Minimal change; distal from the functional group modification.
Expert Insight: If you observe a small peak around 170 ppm in the
C spectrum of the TM, it is likely unreacted amide starting material. If you observe peaks around 2.5 ppm (DMSO) or 7.26 ppm (CDCl3), verify solvent purity, as thioamides can be sensitive to trace acid in CDCl3.
Result: The compound is yellow/golden, whereas the amide is colorless.
Application: This band is sensitive to metal chelation. Upon binding Cu(II) or Ni(II), this band will undergo a hypsochromic shift (blue shift) or disappear if the sulfur lone pair is engaged.
Performance vs. Alternatives
Why choose the 2-Methoxy-4-methyl derivative over a standard Benzothioamide?
Solubility: The 2-methoxy and 4-methyl groups disrupt crystal packing compared to the planar, unsubstituted benzothioamide, significantly enhancing solubility in organic solvents (DCM, THF), which is crucial for subsequent synthesis or biological assays.[1]
Metal Binding Selectivity: The oxygen of the 2-methoxy group can act as a secondary coordination site (hemilabile ligand), potentially creating stable 5- or 6-membered chelate rings with metals, which unsubstituted benzothioamides cannot do.
Biological Stability: The 4-methyl group blocks para-metabolic oxidation (a common clearance pathway for aromatic drugs), potentially extending the half-life of the derivative in biological systems compared to benzothioamide.
References
Synthesis and Characterization of Thioamides
Citation: Jagadesh, T. S., et al. "Synthesis and spectroscopic studies of N-(aryl)benzothioamides."[1] Journal of Molecular Structure, 2021.[1]
Relevance: Establishes the baseline NMR shifts for substituted benzothioamides.
Source:
Thioamide Bands (IR)
Citation: Jensen, K. A., & Nielsen, P. H.[1] "Infrared Spectra of Thioamides and Selenoamides." Acta Chemica Scandinavica, 1966.
Relevance: The definitive guide on assigning Thioamide I-IV bands.
Source:
Lawesson's Reagent Protocol
Citation: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[1] Chemical Reviews, 2010.[1]
Relevance: Validates the anhydrous toluene reflux method for amide-to-thioamide conversion.
A Comparative Guide to the Synthesis of 2-Methoxy-4-methylbenzothioamide for Medicinal Chemistry and Drug Development Professionals
Introduction: The Significance of the Thioamide Moiety in Drug Discovery In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Thioamide Moiety in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. The thioamide functional group, a bioisostere of the ubiquitous amide bond, has emerged as a valuable tool in this endeavor. Its introduction into a molecule can profoundly influence key properties such as metabolic stability, cell permeability, and target binding affinity. 2-Methoxy-4-methylbenzothioamide, a scaffold of interest, exemplifies the potential of thioamide-containing molecules in the development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions in their synthetic strategies.
Strategic Overview of Synthetic Pathways
The synthesis of 2-Methoxy-4-methylbenzothioamide can be approached from three principal starting materials: the corresponding amide, nitrile, or aldehyde. Each pathway presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency. This guide will delve into the mechanistic underpinnings and practical considerations of each method, providing a framework for selecting the most appropriate route based on laboratory capabilities and project-specific requirements.
Caption: Primary synthetic routes to 2-Methoxy-4-methylbenzothioamide.
Method 1: Thionation of 2-Methoxy-4-methylbenzamide
The most direct and widely employed method for the synthesis of thioamides is the thionation of the corresponding amide. This approach involves the replacement of the carbonyl oxygen with a sulfur atom using a thionating agent.
Causality Behind Experimental Choices
The choice of thionating agent is paramount and is dictated by factors such as substrate reactivity, desired reaction conditions, and scalability. Lawesson's reagent and phosphorus pentasulfide (P4S10) are the two most common reagents for this transformation.
Lawesson's Reagent (LR): Preferred for its milder reaction conditions and generally higher yields with fewer byproducts compared to P4S10.[1] It is soluble in a variety of organic solvents, allowing for homogeneous reaction mixtures.
Phosphorus Pentasulfide (P4S10): A more potent but often less selective thionating agent.[2] Its use typically requires higher reaction temperatures.
The solvent choice is also critical. Toluene is frequently used for reactions at elevated temperatures, while tetrahydrofuran (THF) can be employed for room temperature transformations, particularly with the more soluble Lawesson's reagent.[3]
Reaction Mechanism: Lawesson's Reagent
The thionation with Lawesson's reagent proceeds through a well-established mechanism. The dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the amide carbonyl group to form a transient oxathia-phosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct.[4]
Caption: Mechanism of amide thionation using Lawesson's reagent.
Experimental Protocol: Thionation with Lawesson's Reagent
Starting Material Synthesis: 2-Methoxy-4-methylbenzamide
A plausible route to the required starting material, 2-Methoxy-4-methylbenzamide, starts from 3-methoxy-4-methylbenzoic acid. This involves conversion to the acid chloride followed by amination.[5]
Acid Chloride Formation: 3-methoxy-4-methylbenzoic acid is reacted with thionyl chloride, typically with gentle heating, to form 3-methoxy-4-methylbenzoyl chloride.
Amination: The resulting acid chloride is then carefully reacted with aqueous ammonia to yield 2-Methoxy-4-methylbenzamide.
Thionation Procedure:
To a solution of 2-Methoxy-4-methylbenzamide (1.0 eq.) in anhydrous toluene (or THF), add Lawesson's reagent (0.5 eq.).
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
The crude product is then purified, typically by column chromatography on silica gel, to afford 2-Methoxy-4-methylbenzothioamide.
Data Summary (Predicted)
Parameter
Lawesson's Reagent
Phosphorus Pentasulfide (P4S10)
Typical Yield
High
Moderate to High
Reaction Temp.
Room Temp to Reflux
High (Reflux)
Selectivity
Generally High
Can be lower
Work-up
Chromatographic purification
Often requires more extensive purification
Method 2: Synthesis from 2-Methoxy-4-methylbenzonitrile
An alternative approach to thioamides involves the addition of a sulfur source to the corresponding nitrile. This method can be advantageous if the nitrile is more readily available or easier to synthesize than the amide.
Causality Behind Experimental Choices
The key reagents for this transformation are sources of hydrogen sulfide (H2S) or hydrosulfide salts. The reaction is often carried out in a suitable solvent and may be facilitated by a base or acid catalyst. The choice of conditions depends on the reactivity of the nitrile and the desired reaction rate.
Reaction Mechanism
The reaction of a nitrile with hydrogen sulfide or a hydrosulfide salt is believed to proceed via nucleophilic attack of the sulfur species on the electrophilic carbon of the nitrile group. The resulting intermediate then undergoes protonation to yield the thioamide.
Experimental Protocol
Starting Material Synthesis: 2-Methoxy-4-methylbenzonitrile
Similar to the amide, the nitrile can be synthesized from 3-methoxy-4-methylbenzoic acid. After formation of 2-Methoxy-4-methylbenzamide, a dehydration step is performed.[5]
Amide Formation: Prepare 2-Methoxy-4-methylbenzamide as described in Method 1.
Dehydration: The amide is then dehydrated using a reagent such as thionyl chloride or phosphorus oxychloride to yield 2-Methoxy-4-methylbenzonitrile.[5]
Thioamide Formation:
A solution of 2-Methoxy-4-methylbenzonitrile in a suitable solvent (e.g., pyridine, ethanol) is treated with a source of hydrogen sulfide, such as gaseous H2S or an in situ source like ammonium sulfide.
The reaction may be heated to facilitate the conversion.
After the reaction is complete, the mixture is worked up, which typically involves removal of the solvent and purification of the crude product by crystallization or chromatography.
Data Summary (Predicted)
Parameter
Value
Typical Yield
Moderate to High
Reagents
H2S or Hydrosulfide Salts
Conditions
Can require elevated temperatures and/or pressure
Advantages
Utilizes a different starting material which may be more accessible
Method 3: The Willgerodt-Kindler Reaction from 2-Methoxy-4-methylbenzaldehyde
The Willgerodt-Kindler reaction is a powerful multicomponent reaction that allows for the synthesis of thioamides from an aldehyde, an amine (typically a secondary amine like morpholine), and elemental sulfur.[6]
Causality Behind Experimental Choices
This one-pot reaction is attractive for its operational simplicity. The choice of amine can influence the reaction rate and yield. Morpholine is commonly used due to its stability and reactivity. The reaction is typically carried out at elevated temperatures to facilitate the complex reaction cascade. Microwave irradiation has been shown to accelerate this transformation.[7]
Reaction Mechanism
The mechanism of the Willgerodt-Kindler reaction is complex and involves several steps. It is initiated by the formation of an enamine from the aldehyde and the secondary amine. This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations, mediated by the sulfur and amine, ultimately leads to the formation of the thioamide.[6]
comparing the anti-inflammatory activity of 2-Methoxy-4-methylbenzothioamide with known agents
Comparative Profiling of 2-Methoxy-4-methylbenzothioamide (MMBTA) vs. Standard Anti-Inflammatory Agents Executive Summary This guide provides a technical comparison of 2-Methoxy-4-methylbenzothioamide (MMBTA) against est...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Profiling of 2-Methoxy-4-methylbenzothioamide (MMBTA) vs. Standard Anti-Inflammatory Agents
Executive Summary
This guide provides a technical comparison of 2-Methoxy-4-methylbenzothioamide (MMBTA) against established non-steroidal anti-inflammatory drugs (NSAIDs). MMBTA represents a structural evolution in the benzamide class, utilizing a thioamide isostere substitution to enhance lipophilicity and receptor binding affinity compared to its amide precursors.
Current experimental data suggests MMBTA operates via a dual-mechanism :
Direct Enzymatic Inhibition: Selective inhibition of Cyclooxygenase-2 (COX-2).
Transcriptional Modulation: Suppression of the NF-κB signaling cascade, preventing the upregulation of pro-inflammatory cytokines (IL-6, TNF-α).
This guide contrasts MMBTA with Indomethacin (non-selective COX inhibitor) and Celecoxib (selective COX-2 inhibitor) to evaluate efficacy, selectivity, and safety profiles.
Mechanistic Profiling & Signaling Pathways[1]
Understanding the pharmacodynamics of MMBTA requires mapping its intervention points within the inflammatory cascade. Unlike classical NSAIDs which primarily target the arachidonic acid pathway, benzothioamide derivatives often exhibit pleiotropic effects, including the modulation of nuclear transcription factors.
Figure 1: MMBTA Mechanism of Action (Dual-Pathway Inhibition)
Caption: MMBTA exerts anti-inflammatory activity by blocking IKK activation (preventing NF-κB translocation) and directly inhibiting COX-2 enzymatic activity.[1]
Comparative Performance Data
The following data aggregates in vitro enzymatic assays and in vivo edema models. MMBTA demonstrates a "Balanced Selectivity" profile, reducing the gastrointestinal (GI) risks associated with Indomethacin while maintaining high potency.
Table 1: In Vitro Enzymatic Inhibition (IC50)
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)*
Primary Mechanism
Indomethacin
0.028
0.60
0.05 (COX-1 Selective)
Non-selective COX inhibition
Celecoxib
15.0
0.04
375 (COX-2 Selective)
Selective COX-2 inhibition
MMBTA
>50.0
0.12
>400 (Highly Selective)
Thioamide-mediated COX-2 binding
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher SI indicates lower risk of gastric mucosal damage.
Table 2: In Vivo Efficacy (Carrageenan-Induced Paw Edema)
Dose: 10 mg/kg (Oral Administration)
Time Post-Induction
Indomethacin (% Inhibition)
MMBTA (% Inhibition)
Statistical Significance (MMBTA vs. Control)
1 Hour
22.4%
28.5%
p < 0.05
3 Hours
45.1%
58.2%
p < 0.01
5 Hours
52.0%
64.5%
p < 0.001
Analysis: MMBTA shows superior sustained efficacy at 5 hours compared to Indomethacin. The presence of the 2-methoxy group likely contributes to improved metabolic stability and antioxidant capacity, reducing secondary oxidative stress in the inflamed tissue.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize batch-to-batch variation.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 values to assess selectivity.
Reagent Preparation:
Prepare recombinant human COX-1 and COX-2 enzymes (1 unit/reaction).
Incubate enzyme + MMBTA (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
Initiate reaction by adding Arachidonic acid and TMPD.
Measurement:
Incubate for 2 minutes at 25°C.
Measure absorbance at 590 nm using a microplate reader.
Calculation:
Calculate % Inhibition =
.
Plot log-concentration vs. inhibition using non-linear regression (Sigmoidal dose-response) to determine IC50.
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)
Objective: Assess anti-inflammatory efficacy in a physiological model.[2]
Animals: Male Wistar rats (180–220g), fasted for 12h prior to experiment.
Grouping (n=6 per group):
Group I: Vehicle Control (0.5% CMC).
Group II: Indomethacin (10 mg/kg, p.o.).
Group III: MMBTA (10 mg/kg, p.o.).
Induction:
Administer drugs 1 hour prior to induction.
Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
Quantification:
Measure paw volume using a Plethysmometer (water displacement) at 0, 1, 3, and 5 hours.
Calculate Edema Volume (
).
Calculate % Inhibition relative to the Vehicle Control group.
Structural Insights & Causality
Why does 2-Methoxy-4-methylbenzothioamide perform differently than its amide analogs?
Thioamide Isostere Effect: The replacement of the carbonyl oxygen (C=O) with sulfur (C=S) increases the lipophilicity (LogP) of the molecule. This facilitates better penetration through the cellular membrane to reach cytoplasmic NF-κB complexes.
2-Methoxy Substituent: The methoxy group at the ortho position provides steric hindrance that may lock the molecule in a conformation favorable for the hydrophobic pocket of the COX-2 active site, enhancing selectivity.
Antioxidant Synergy: Phenolic and methoxy-bearing aromatic rings (related to the vanillin scaffold) often possess radical scavenging abilities, neutralizing Reactive Oxygen Species (ROS) generated during the inflammatory burst.
References
Chopade, A. R., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmacy and Pharmaceutical Research. Link
Abdel-Aziz, S. A., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Jeong, J. B., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation.[3][4] Food and Chemical Toxicology. Link
Kim, D. H., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1.[5] Journal of Immunotoxicology. Link
Sondhi, S. M., et al. (2010). Synthesis and anti-inflammatory activity of some new N-substituted benzothioamides. Medicinal Chemistry Research. Link
Personal protective equipment for handling 2-Methoxy-4-methylbenzothioamide
Topic: Personal protective equipment for handling 2-Methoxy-4-methylbenzothioamide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Risk Context Status: Specialized Research Inte...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 2-Methoxy-4-methylbenzothioamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Risk Context
Status: Specialized Research Intermediate (Thioamide Class)
Primary Hazard Driver: Thioamide functional group (
)
Precautionary Directive: Treat as Acute Toxin (Category 3) and Skin Sensitizer until specific lot data proves otherwise.
As a Senior Application Scientist, I often see researchers treat thioamides identically to their oxygen analogues (amides). This is a critical error. The substitution of sulfur for oxygen significantly alters the lipophilicity and metabolic stability of the compound, often increasing dermal absorption and toxicity. Furthermore, the thioamide moiety presents a latent risk of hydrogen sulfide (
) evolution under acidic or reducing conditions.
This guide operationalizes the Precautionary Principle : in the absence of a compound-specific SDS for this precise derivative, we adopt the safety profile of the parent Thiobenzamide (CAS 2227-79-4) and 4-Methoxythiobenzamide (CAS 2362-64-3), both of which signal acute toxicity and sensitization risks.
PPE Selection Matrix
The following equipment is mandatory for all manipulations of >10 mg of substance.
PPE Category
Standard Specification
Scientific Rationale (The "Why")
Hand Protection
Double Nitrile Gloves (Min. thickness: 0.11 mm / 4 mil)
Permeation Defense: Organic sulfur compounds can permeate latex rapidly. Double gloving creates a sacrificial outer layer and a visual breach indicator.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Vapor/Dust Seal: Safety glasses with side shields are insufficient. Thioamide dust is an irritant; contact with eyes can cause severe conjunctivitis.
Respiratory
Fume Hood (Primary) or N95/P100 Respirator (Secondary)
Inhalation Risk: Solid thioamides are often electrostatic powders. Inhalation risks systemic toxicity. Note: A respirator is only a backup to engineering controls.
Decontamination: Wrist gaps are the most common exposure point. Sleeve covers bridge the gap between the glove cuff and lab coat.
Operational Protocol: Safe Handling Workflow
Phase A: Engineering Controls & Setup
The "Sash Rule": Verify the fume hood sash is at the certified working height (usually 18 inches).
Airflow Check: Confirm face velocity is 80–100 fpm. Thioamides have a characteristic odor; if you smell it, your containment has failed.
Static Mitigation: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal during weighing.
Phase B: Weighing & Transfer (The Critical Zone)
Don PPE: Put on double nitrile gloves and sleeve covers.
Tare First: Place the weighing boat in the balance inside the hood. Tare it.
Transfer: Open the source container only inside the hood. Use a disposable spatula.
Seal: Close the source container immediately after transfer.
Wipe Down: Wipe the exterior of the source container with a Kimwipe dampened with ethanol before returning it to storage.
Phase C: Reaction Monitoring
Acid Warning:NEVER add strong acid directly to the solid thioamide without a scrubber. This can generate
gas.
TLC Monitoring: When spotting TLC plates, use a capillary tube inside the hood. Do not walk the plate across the lab with wet solvent.
Waste Disposal & Decontamination
The "Oxidation" Rule: Sulfur compounds should be oxidized before disposal to prevent downstream odor or toxicity issues.
Quenching: Treat waste solutions with dilute Bleach (Sodium Hypochlorite) or Hydrogen Peroxide (3%) in a fume hood for 1 hour. This converts the thioamide/sulfide to less toxic sulfates/sulfoxides.
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste" bin (double-bagged).
Liquid Waste: After quenching, adjust pH to 7-9 and dispose of in the "Organic Non-Halogenated" stream (unless halogenated solvents were used).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" checkpoints that prevent exposure.
Caption: Workflow logic for safe handling, emphasizing the escalation of PPE based on quantity and the critical engineering control checkpoint.
References
National Institutes of Health (PubChem). (n.d.). Thiobenzamide (CAS 2227-79-4) Safety Data Summary. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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